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  • Product: 3-Methylthiomorpholin-4-amine 1,1-dioxide
  • CAS: 26494-77-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methylthiomorpholin-4-amine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylthiomorpholin-4-amine 1,1-dioxide, identified by the CAS number 26494-77-9 , is a heterocyclic organic compound belonging to the family...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiomorpholin-4-amine 1,1-dioxide, identified by the CAS number 26494-77-9 , is a heterocyclic organic compound belonging to the family of substituted thiomorpholine 1,1-dioxides. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a versatile building block in the synthesis of a wide array of biologically active molecules. The sulfone group (1,1-dioxide) enhances the polarity and hydrogen bonding capabilities of the molecule, while the N-amino and C-methyl substitutions provide specific vectors for further chemical modification and interaction with biological targets.

The thiomorpholine moiety is a key structural motif in various active pharmaceutical ingredients due to its favorable pharmacological profile, which includes antimalarial, antibiotic, and antioxidant activities.[1] This guide provides a comprehensive technical overview of 3-Methylthiomorpholin-4-amine 1,1-dioxide, including its chemical properties, a proposed synthetic pathway with detailed protocols, characterization methods, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and computed properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide are summarized below.

PropertyValueSource
CAS Number 26494-77-9PubChem
Molecular Formula C₅H₁₂N₂O₂SPubChem
Molecular Weight 164.23 g/mol PubChem
IUPAC Name 3-methyl-1,1-dioxo-1,4-thiazinan-4-aminePubChem
Synonyms 4-Amino-3-methylthiomorpholine 1,1-dioxide, 3-Methyl-4-thiomorpholinamine 1,1-DioxidePubChem
SMILES CC1CS(=O)(=O)CCN1NPubChem
InChI InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3PubChem
InChIKey PKUNWUDZEDWLDY-UHFFFAOYSA-NPubChem

Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic_Pathway A Commercially Available Starting Material B 3-Methylthiomorpholine A->B Ring Formation C 3-Methylthiomorpholine 1,1-dioxide B->C Oxidation D 3-Methylthiomorpholin-4-amine 1,1-dioxide (Target Compound) C->D N-Amination

Caption: Proposed synthetic pathway for 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Experimental Protocols

Step 1: Synthesis of 3-Methylthiomorpholine

The synthesis of the thiomorpholine ring can be achieved through various methods, including the reaction of a substituted diethanolamine with a sulfur source or the cyclization of an amino mustard species.[1]

  • Protocol: A detailed protocol for a related thiomorpholine synthesis can be found in the work by Cantillo et al., which describes a continuous flow photochemical thiol-ene/cyclization sequence.[1]

Step 2: Oxidation to 3-Methylthiomorpholine 1,1-dioxide

The oxidation of the sulfide in the thiomorpholine ring to a sulfone is a critical step. This transformation significantly alters the electronic properties and steric profile of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide or potassium permanganate.[2]

  • Protocol:

    • Dissolve 3-methylthiomorpholine in a suitable solvent such as acetic acid or a mixture of methanol and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a stoichiometric excess of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C. The use of a slight excess ensures complete oxidation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

    • The product can be isolated by quenching the excess peroxide with a reducing agent (e.g., sodium sulfite), followed by extraction with an organic solvent and purification by recrystallization or column chromatography.

Step 3: N-Amination of 3-Methylthiomorpholine 1,1-dioxide

The introduction of the amino group at the nitrogen of the thiomorpholine ring can be accomplished using various aminating agents. A common and effective method is the use of hydroxylamine-O-sulfonic acid.

  • Protocol:

    • Dissolve 3-methylthiomorpholine 1,1-dioxide in a mixture of water and a suitable organic co-solvent like dioxane.

    • Add a slight excess of sodium bicarbonate or another suitable base to neutralize the sulfonic acid byproduct.

    • Add a solution of hydroxylamine-O-sulfonic acid in water dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction with an appropriate organic solvent. The crude product may require purification by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 3-Methylthiomorpholin-4-amine 1,1-dioxide should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 3-position, and the methylene protons of the thiomorpholine ring. The protons adjacent to the sulfone group will be deshielded and appear at a lower field. The NH₂ protons will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon at C3, and the methylene carbons of the ring. The carbons flanking the sulfone group (C2 and C6) will be shifted downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

    • Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

    • N-H stretching vibrations for the primary amino group in the range of 3400-3250 cm⁻¹.

    • C-H stretching and bending vibrations for the aliphatic portions of the molecule.

Potential Applications in Drug Development

The thiomorpholine 1,1-dioxide scaffold is a valuable component in the design of new therapeutic agents. Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of the N-amino group in 3-Methylthiomorpholin-4-amine 1,1-dioxide offers a key point for diversification, allowing for its use as a versatile intermediate in the synthesis of compound libraries for high-throughput screening.

The sulfone moiety acts as a bioisostere for other groups like ketones or ethers, and its ability to act as a hydrogen bond acceptor can be crucial for binding to biological targets. The methyl group at the 3-position introduces a chiral center, which can be exploited to explore stereospecific interactions with enzymes or receptors.

Drug_Discovery_Workflow A 3-Methylthiomorpholin-4-amine 1,1-dioxide (Starting Scaffold) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: A generalized workflow for the utilization of 3-Methylthiomorpholin-4-amine 1,1-dioxide in a drug discovery program.

Safety and Handling

According to the European Chemicals Agency (ECHA), 3-Methylthiomorpholin-4-amine 1,1-dioxide does not meet the criteria for classification as hazardous. However, as with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

3-Methylthiomorpholin-4-amine 1,1-dioxide (CAS: 26494-77-9) is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a thiomorpholine 1,1-dioxide core, a reactive N-amino group, and a chiral center at the 3-position makes it an attractive scaffold for the synthesis of diverse chemical libraries. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a discussion of its potential applications. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents.
  • PubChem. (n.d.). 3-Methylthiomorpholin-4-amine 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Jadhav, S. B., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Thakkar, S. S., et al. (2017). A review on biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Exploratory

3-Methylthiomorpholin-4-amine 1,1-dioxide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide Executive Summary This guide provides a comprehensive technical overview of a plausible and chemically sound synthetic pathway for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide

Executive Summary

This guide provides a comprehensive technical overview of a plausible and chemically sound synthetic pathway for 3-Methylthiomorpholin-4-amine 1,1-dioxide. This compound, a substituted cyclic sulfone, represents a valuable scaffold in medicinal chemistry and drug development due to the desirable physicochemical properties imparted by the thiomorpholine 1,1-dioxide core. The proposed synthesis is a multi-step process designed for clarity, efficiency, and validation at each stage. It begins with the construction of the 3-methylthiomorpholine heterocycle from a commercially available diol, proceeds through a robust oxidation to form the sulfone, and culminates in a regioselective N-amination to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the chosen methodologies.

Introduction

The thiomorpholine 1,1-dioxide moiety is a privileged structure in modern pharmacology, recognized for its metabolic stability, favorable polarity, and ability to act as a hydrogen bond acceptor.[1] These attributes make it an attractive bioisostere for other cyclic amines in drug candidates. The target molecule of this guide, 3-Methylthiomorpholin-4-amine 1,1-dioxide (CAS 26494-77-9), incorporates this core scaffold with additional functionalization—a methyl group at the 3-position and a primary amine on the ring nitrogen—making it a versatile building block for further elaboration in synthetic campaigns.[2]

The synthesis of such a molecule presents distinct chemical challenges, namely the controlled formation of the substituted heterocycle, the selective oxidation of the sulfur atom without compromising other functional groups, and the final, crucial installation of an N-amino group onto a tertiary amine. This guide will dissect these challenges and present a logical, step-by-step synthetic route grounded in established chemical principles.

Table 1: Physicochemical Properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide [2]

Property Value
IUPAC Name 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine
CAS Number 26494-77-9
Molecular Formula C₅H₁₂N₂O₂S
Molecular Weight 164.23 g/mol

| SMILES | CC1CS(=O)(=O)CCN1N |

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the N-N bond, suggesting an electrophilic amination of the corresponding tertiary amine precursor. This precursor, 3-methylthiomorpholine 1,1-dioxide, can be derived from its sulfide analog via oxidation. The 3-methylthiomorpholine ring itself can be conceptually formed through cyclization of a linear precursor, which can be traced back to the commercially available starting material, 1-[(2-Hydroxyethyl)thio]propan-2-ol.[3]

G Target 3-Methylthiomorpholin-4-amine 1,1-dioxide Precursor1 3-Methylthiomorpholine 1,1-dioxide Target->Precursor1 N-Amination Precursor2 3-Methylthiomorpholine Precursor1->Precursor2 Oxidation Precursor3 1,2-Dichloro-1'-methyl-diethyl sulfide Precursor2->Precursor3 Cyclization (w/ NH3) Start 1-[(2-Hydroxyethyl)thio]propan-2-ol Precursor3->Start Chlorination G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: N-Amination Start 1-[(2-Hydroxyethyl)thio]propan-2-ol Intermediate1 1,2-Dichloro-1'-methyl-diethyl sulfide Start->Intermediate1 SOCl2, Pyridine Intermediate2 3-Methylthiomorpholine Intermediate1->Intermediate2 NH3, EtOH Intermediate3 3-Methylthiomorpholine 1,1-dioxide Intermediate2->Intermediate3 H2O2, AcOH Target 3-Methylthiomorpholin-4-amine 1,1-dioxide Intermediate3->Target H2NOSO3H, NaOH

Caption: Proposed three-stage forward synthesis pathway.

Stage 1: Synthesis of 3-Methylthiomorpholine

The initial stage focuses on constructing the core heterocyclic ring. The chosen starting material, 1-[(2-Hydroxyethyl)thio]propan-2-ol, contains the requisite C-S-C backbone and hydroxyl groups that can be chemically manipulated for cyclization.

  • Step 1a: Dichlorination. The diol is first converted to a dichloro intermediate. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting hydroxyl groups into chlorides with the evolution of gaseous HCl and SO₂ byproducts, which simplifies workup. A base such as pyridine is typically used to neutralize the HCl generated.

  • Step 1b: Cyclization. The resulting dichloro sulfide is then cyclized by reaction with an amine source. Using ammonia in a suitable solvent like ethanol facilitates a double nucleophilic substitution, where the nitrogen atom displaces both chloride leaving groups to form the six-membered thiomorpholine ring. This is a classic method for forming such heterocycles. [4]

Stage 2: Oxidation to 3-Methylthiomorpholine 1,1-dioxide

With the heterocyclic core assembled, the next step is the oxidation of the sulfide to a sulfone. This transformation is critical for activating the molecule and is a common step in the synthesis of thiomorpholine-based drugs. [5]

  • Mechanism and Reagent Choice: The oxidation of sulfides to sulfones is a well-established and high-yielding reaction. Hydrogen peroxide (H₂O₂) in a solvent like acetic acid is a cost-effective and powerful oxidizing system. The reaction proceeds via a stepwise oxidation, first to the sulfoxide and then to the sulfone. Using a stoichiometric excess of H₂O₂ and allowing for sufficient reaction time ensures complete conversion to the desired sulfone. Alternative oxidants like potassium permanganate could also be used. [5]

Stage 3: N-Amination to Yield the Final Product

The final and most crucial step is the introduction of the amino group onto the ring nitrogen. This is achieved via an electrophilic amination reaction.

  • Mechanism and Reagent Choice: The nitrogen atom in 3-methylthiomorpholine 1,1-dioxide is a tertiary amine and can act as a nucleophile. Hydroxylamine-O-sulfonic acid (HOSA, H₂NOSO₃H) is an excellent electrophilic aminating agent for this purpose. [6]It reacts with tertiary amines in the presence of a base (like NaOH) to form N-aminohydrazinium salts. The reaction involves the nucleophilic attack of the thiomorpholine nitrogen on the electron-deficient nitrogen of HOSA, with the sulfate acting as a good leaving group. A basic workup liberates the free N-amino product. This method is widely used for the N-amination of various heterocyles and amines. [6][7]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water. Hydrogen peroxide is a strong oxidizer. Handle all reagents with care.

Protocol 1: Synthesis of 3-Methylthiomorpholine

  • Dichlorination:

    • To a stirred solution of 1-[(2-Hydroxyethyl)thio]propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) cooled to 0 °C, slowly add pyridine (2.5 eq).

    • Add thionyl chloride (2.2 eq) dropwise via an addition funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,2-dichloro-1'-methyl-diethyl sulfide. Use this crude product directly in the next step.

  • Cyclization:

    • Dissolve the crude dichloro intermediate in ethanol (15 mL/g).

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 2 hours, or add a saturated solution of ammonia in ethanol (7N, 5.0 eq) and transfer to a sealed pressure vessel.

    • Heat the reaction mixture to 80 °C for 24 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methylthiomorpholine.

Protocol 2: Synthesis of 3-Methylthiomorpholine 1,1-dioxide

  • Dissolve 3-methylthiomorpholine (1.0 eq) in glacial acetic acid (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature remains below 20 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a cold, saturated solution of sodium sulfite to quench excess peroxide.

  • Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure 3-methylthiomorpholine 1,1-dioxide.

Protocol 3: Synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide

  • Dissolve 3-methylthiomorpholine 1,1-dioxide (1.0 eq) in a mixture of water and dioxane (1:1, 10 mL/g).

  • Prepare a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in water and add it to the reaction mixture.

  • Cool the mixture to 10-15 °C and add a 2M aqueous solution of sodium hydroxide (2.5 eq) dropwise, maintaining the pH above 9 and the temperature below 20 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, extract the reaction mixture with ethyl acetate or DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous K₂CO₃ (to maintain basicity), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-Methylthiomorpholin-4-amine 1,1-dioxide as a solid.

Characterization Data

Table 2: Expected Analytical Data for Key Compounds

Compound Technique Expected Data
3-Methylthiomorpholine ¹H NMR Signals for CH₃ (doublet), ring protons (multiplets), and N-H (broad singlet).
¹³C NMR Four distinct signals for the ring carbons and one for the methyl group.
MS (EI) Molecular ion peak corresponding to C₅H₁₁NS.
3-Methylthiomorpholine 1,1-dioxide ¹H NMR Downfield shift of protons α to the sulfone group compared to the sulfide.
IR Strong absorption bands around 1300 cm⁻¹ and 1120 cm⁻¹ (asymmetric and symmetric SO₂ stretching).
MS (ESI+) [M+H]⁺ peak corresponding to C₅H₁₁NO₂S.
3-Methylthiomorpholin-4-amine 1,1-dioxide ¹H NMR Appearance of a new broad singlet for the N-NH₂ protons.
IR N-H stretching bands around 3300-3400 cm⁻¹.

| | MS (ESI+) | [M+H]⁺ peak corresponding to C₅H₁₂N₂O₂S. |

Conclusion

The synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide can be reliably achieved through a logical, three-stage sequence involving heterocyclic ring formation, sulfide oxidation, and electrophilic N-amination. Each step utilizes well-understood and scalable chemical transformations, providing a robust pathway for accessing this valuable synthetic intermediate. The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to produce this compound and explore its utility in the development of novel chemical entities.

References

  • Cantabrana, I., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25085699, 3-Methylthiomorpholin-4-amine 1,1-dioxide. Available at: [Link]

  • Wikipedia. (2023). Hydroxylamine-O-sulfonic acid. Available at: [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1). Available at: [Link]

  • LookChem. (n.d.). 1-[(2-Hydroxyethyl)thio]propan-2-ol CAS 6713-03-7. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Characteristics of 3-Methyl-4-thiomorpholinamine 1,1-dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Methyl-4-thiomorpholinamin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Methyl-4-thiomorpholinamine 1,1-dioxide. Given the specialized nature of this compound, this document synthesizes available data from computational models and provides established analytical protocols for the empirical determination of its physical properties. This guide is intended to serve as a foundational resource for researchers engaged in drug development and other scientific investigations involving this molecule.

Introduction and Molecular Identity

3-Methyl-4-thiomorpholinamine 1,1-dioxide is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a thiomorpholine dioxide core with methyl and amine substitutions, suggests potential applications as a scaffold in the design of novel therapeutic agents. An accurate understanding of its physical properties is paramount for its synthesis, purification, formulation, and pharmacokinetic profiling.

The fundamental identifiers for this compound are cataloged in public chemical databases.[1] These include its unique CAS number, which serves as a universal identifier, its molecular formula, and its precise molecular weight.

Molecular Structure and Core Identifiers

The structural representation and key identifiers of 3-Methyl-4-thiomorpholinamine 1,1-dioxide are foundational to understanding its chemical nature.

Workflow for Physical Characterization cluster_0 start Start: Purified Compound mp Melting Point Determination start->mp bp Boiling Point Determination (if liquid) mp->bp sol Aqueous Solubility Assay bp->sol end End: Physicochemical Profile sol->end

Caption: A streamlined workflow for the physical characterization of a new chemical entity.

Comparative Analysis with a Structural Analogue

Property4-Methylthiomorpholine 1,1-dioxide
Melting Point 84-88 °C
Boiling Point 298.3 °C at 760 mmHg

Expert Insight: The presence of the N-amino group in 3-Methyl-4-thiomorpholinamine 1,1-dioxide, as opposed to the N-methyl group in the analogue, is expected to introduce hydrogen bonding capabilities that could lead to a higher melting point and potentially different solubility characteristics.

Conclusion

This technical guide has consolidated the available information on the physical characteristics of 3-Methyl-4-thiomorpholinamine 1,1-dioxide. While experimental data is currently sparse, the provided computational predictions and standardized analytical protocols offer a robust framework for researchers to empirically determine these crucial properties. A thorough understanding of these characteristics is a critical step in the journey of drug discovery and development, enabling informed decisions in synthesis, formulation, and preclinical evaluation.

References

  • PubChem. 3-Methylthiomorpholin-4-amine 1,1-dioxide. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

  • Chemsrc. Thiomorpholine,4-methyl-, 1,1-dioxide. (2025-08-24). Retrieved from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methylthiomorpholin-4-amine 1,1-dioxide: A Scaffold of Emerging Therapeutic Interest

For Researchers, Scientists, and Drug Development Professionals Abstract The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and diverse biological activities. This technical guide focuses on a specific, yet underexplored derivative, 3-Methylthiomorpholin-4-amine 1,1-dioxide. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview based on established chemical principles and data from closely related analogues. We will delve into its inferred synthesis, physicochemical characteristics, potential biological activities, and its prospective role in drug discovery. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction: The Thiomorpholine 1,1-Dioxide Core in Medicinal Chemistry

The thiomorpholine moiety is a six-membered saturated heterocycle that has garnered significant attention in drug discovery.[1][2] Its three-dimensional structure and ability to engage in hydrogen bonding make it a valuable component in the design of molecules targeting a wide array of biological targets. The oxidation of the sulfur atom to the sulfone (1,1-dioxide) further modulates the molecule's properties, increasing its polarity and hydrogen bond accepting capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Thiomorpholine and its derivatives have been associated with a broad spectrum of pharmacological activities, including:

  • Antitubercular[1][2]

  • Antioxidant[1][2]

  • Anti-inflammatory[2]

  • Anticancer[2]

  • Hypolipidemic[1]

The subject of this guide, 3-Methylthiomorpholin-4-amine 1,1-dioxide, combines the thiomorpholine 1,1-dioxide core with a methyl group at the 3-position and an amino group at the 4-position (the nitrogen atom). These substitutions are expected to further refine its biological activity and drug-like properties. The methyl group can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability. The N-amino group introduces a key site for further chemical modification and can also participate in crucial interactions with biological targets.

Physicochemical Properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide

PropertyInferred Value/Characteristic for 3-Methylthiomorpholin-4-amine 1,1-dioxideBasis of Inference
Molecular Formula C5H12N2O2SBased on chemical structure
Molecular Weight 164.23 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidSimilar to 4-aminothiomorpholine 1,1-dioxide[3]
Melting Point Likely in the range of 100-120 °CThe melting point of 4-aminothiomorpholine 1,1-dioxide is 105-110 °C. The methyl group may slightly alter this.[3][4]
Solubility Soluble in methanol and other polar organic solvents; likely has some water solubility4-aminothiomorpholine 1,1-dioxide is soluble in methanol. The polar sulfone and amino groups suggest solubility in polar solvents.[3][4]
pKa Estimated to be around 5-6The pKa of the parent thiomorpholine 1,1-dioxide is approximately 5.4. The N-amino group's basicity will be influenced by the electron-withdrawing sulfone group.[5]

Synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide: A Plausible Route

A specific, validated synthetic route for 3-Methylthiomorpholin-4-amine 1,1-dioxide is not documented in publicly available literature. However, a plausible multi-step synthesis can be proposed based on established methods for the synthesis of substituted thiomorpholines and their derivatives.[1][6][7] The following protocol is a hypothetical, yet chemically sound, approach.

Step 1: Synthesis of a 3-Methylthiomorpholine Precursor

One potential starting point is the reaction of a suitably substituted dielectrophile with an appropriate dinucleophile. For instance, a reaction between a 1-amino-2-propanethiol and a 2-carbon electrophile could form the 3-methylthiomorpholine ring.

Step 2: Oxidation of the Thiomorpholine Ring

The synthesized 3-methylthiomorpholine would then be oxidized to the corresponding 1,1-dioxide. This is a common transformation in the synthesis of such compounds.[8][9]

Experimental Protocol: Oxidation of 3-Methylthiomorpholine

  • Dissolve 3-methylthiomorpholine in a suitable solvent, such as acetic acid or a mixture of water and acetone.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to the stirred solution.[9][10] The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench any excess oxidizing agent carefully. For hydrogen peroxide, a reducing agent like sodium sulfite can be used.

  • Neutralize the reaction mixture with a base, such as sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylthiomorpholine 1,1-dioxide.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: N-Amination of 3-Methylthiomorpholine 1,1-dioxide

The final step would involve the introduction of the amino group at the 4-position. This can be achieved through various N-amination methods.

Experimental Protocol: N-Amination

  • Dissolve 3-methylthiomorpholine 1,1-dioxide in a suitable aprotic solvent, such as dichloromethane or DMF.

  • Add a suitable aminating reagent, such as a hydroxylamine-O-sulfonic acid or a similar electrophilic amination reagent, to the solution.

  • The reaction may require the presence of a base to neutralize the acid byproduct.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify 3-Methylthiomorpholin-4-amine 1,1-dioxide by column chromatography or recrystallization.

Diagram: Proposed Synthetic Workflow

G A Starting Materials (e.g., 1-amino-2-propanethiol derivative) B Step 1: Ring Formation (Cyclization Reaction) A->B C 3-Methylthiomorpholine B->C D Step 2: Oxidation (e.g., H2O2, KMnO4) C->D E 3-Methylthiomorpholine 1,1-dioxide D->E F Step 3: N-Amination (Electrophilic Amination) E->F G 3-Methylthiomorpholin-4-amine 1,1-dioxide F->G

Caption: A plausible synthetic pathway to 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Potential Biological Activities and Mechanism of Action

Given the broad bioactivity of the thiomorpholine 1,1-dioxide scaffold, 3-Methylthiomorpholin-4-amine 1,1-dioxide is a promising candidate for various therapeutic applications. The parent compound, thiomorpholine-1,1-dioxide, has been suggested to possess anti-inflammatory and anti-tumor properties.[11]

Anti-inflammatory Activity

One potential mechanism for the anti-inflammatory effects of thiomorpholine-1,1-dioxide derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[11] TLR4 is a key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines.

Diagram: Hypothesized TLR4 Signaling Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Gene Pro-inflammatory Gene Transcription NFkB->Gene Inhibitor 3-Methylthiomorpholin-4-amine 1,1-dioxide Inhibitor->MyD88 Inhibits

Caption: Hypothesized inhibition of the TLR4 signaling pathway by 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Anticancer Activity

Some thiomorpholine-1,1-dioxide derivatives have been shown to inhibit tumor growth by interfering with protein and DNA synthesis.[11] This suggests that 3-Methylthiomorpholin-4-amine 1,1-dioxide could be investigated as a potential anticancer agent. The precise molecular targets would need to be identified through further research.

A Prospective Drug Discovery Workflow

The development of 3-Methylthiomorpholin-4-amine 1,1-dioxide as a therapeutic agent would follow a standard drug discovery and development pipeline.

Diagram: Drug Discovery and Development Workflow

G A Target Identification & Validation B Lead Generation (Synthesis of Analogues) A->B C In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy & Safety Testing (Animal Models) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: A typical workflow for the development of a novel therapeutic agent.

Workflow Stages:

  • Target Identification and Validation: The first step is to identify and validate a biological target for which modulation by a small molecule like 3-Methylthiomorpholin-4-amine 1,1-dioxide would be therapeutically beneficial.

  • Lead Generation: A library of analogues based on the 3-Methylthiomorpholin-4-amine 1,1-dioxide scaffold would be synthesized to explore the structure-activity relationship (SAR).

  • In Vitro Screening: The synthesized compounds would be screened in a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

  • Lead Optimization: Promising hits from the initial screen would be further modified to improve their efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy and Safety Testing: The optimized lead compounds would be tested in animal models of the target disease to evaluate their in vivo efficacy and safety profile.

  • Preclinical Development: The most promising candidate would undergo extensive preclinical testing to support an Investigational New Drug (IND) application.

  • Clinical Trials: If the preclinical data is favorable, the compound would advance into human clinical trials.

Conclusion and Future Directions

While 3-Methylthiomorpholin-4-amine 1,1-dioxide remains a largely unexplored chemical entity, its structural features, based on the well-established thiomorpholine 1,1-dioxide scaffold, suggest significant therapeutic potential. This guide provides a foundational understanding of its likely properties, a plausible synthetic approach, and potential biological activities. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its efficacy in relevant biological assays. The insights provided herein are intended to catalyze further investigation into this and related compounds, potentially leading to the discovery of novel therapeutics.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2475–2483. [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from [Link]

  • Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Methylthiomorpholin-4-amine 1,1-dioxide as a Versatile Building Block in Organic Synthesis

Introduction In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Heterocyclic compounds, in particular, form the backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Within this domain, 3-Methylthiomorpholin-4-amine 1,1-dioxide emerges as a valuable and versatile building block. This cyclic N-aminosulfonamide, a substituted hydrazine analog, offers a unique combination of structural features that make it an attractive starting material for the synthesis of diverse nitrogen-containing heterocycles.[2] Its utility is underscored by its role as a precursor in the synthesis of the antiprotozoal drug Nifurtimox.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, synthesis, and applications of 3-Methylthiomorpholin-4-amine 1,1-dioxide. We will delve into its reactivity as a hydrazine surrogate and provide detailed, field-proven protocols for its use in the construction of pyrazole and pyridazinone ring systems, which are prevalent motifs in medicinal chemistry.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
IUPAC Name 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine[4]
CAS Number 26494-77-9[4]
Molecular Formula C₅H₁₂N₂O₂S[4]
Molecular Weight 164.23 g/mol [4]
Appearance White to off-white solid[5]
SMILES CC1CS(=O)(=O)CCN1N[4]

Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Amino-3-methylthiomorpholine 1,1-dioxide is classified with the signal word "Danger" and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

Synthesis_of_Building_Block

The N-amination of secondary amines can be achieved using various reagents, with hydroxylamine-O-sulfonic acid being a common choice. The subsequent oxidation of the thiomorpholine to the corresponding 1,1-dioxide is a standard transformation, often accomplished with oxidizing agents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA).

Application as a Hydrazine Surrogate in Heterocyclic Synthesis

The core utility of 3-Methylthiomorpholin-4-amine 1,1-dioxide lies in its function as a substituted hydrazine. The N-amino group, rendered nucleophilic, can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic systems. The bulky and electron-withdrawing thiomorpholine dioxide moiety can influence the regioselectivity of these reactions and impart unique physicochemical properties to the resulting products.

Synthesis of Pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] 3-Methylthiomorpholin-4-amine 1,1-dioxide serves as an excellent hydrazine surrogate in this reaction, leading to the formation of N-substituted pyrazoles.

Knorr_Pyrazole_Synthesis

Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific 1,3-dicarbonyl substrate. Acid catalysis protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine nitrogen. Base catalysis, on the other hand, can deprotonate the 1,3-dicarbonyl compound to form an enolate, which can then react with the hydrazine. The reaction is typically heated to drive the cyclization and dehydration steps to completion.

Protocol 1: Representative Synthesis of a 1-(3-Methyl-1,1-dioxidothiomorpholin-4-yl)pyrazole

This protocol is a representative example based on the well-established Knorr pyrazole synthesis.[7]

Materials:

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-Methylthiomorpholin-4-amine 1,1-dioxide in ethanol.

  • Add 1.1 equivalents of acetylacetone to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield a 3,5-dimethyl-1-(3-methyl-1,1-dioxidothiomorpholin-4-yl)pyrazole. The yield will depend on the specific reaction conditions but is generally expected to be moderate to good based on analogous reactions.

Synthesis of Pyridazinones

Pyridazinones are another important class of heterocycles with a wide range of biological activities.[8] They can be synthesized by the condensation of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.

Pyridazinone_Synthesis

Protocol 2: Representative Synthesis of a 2-(3-Methyl-1,1-dioxidothiomorpholin-4-yl)pyridazin-3(2H)-one

This protocol is a representative procedure based on established methods for pyridazinone synthesis.[9]

Materials:

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide

  • Levulinic acid (4-oxopentanoic acid)

  • Toluene or Xylene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalyst)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.0 equivalent of 3-Methylthiomorpholin-4-amine 1,1-dioxide and 1.0 equivalent of levulinic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue heating until no more water is collected.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

3-Methylthiomorpholin-4-amine 1,1-dioxide is a readily accessible and highly versatile building block for organic synthesis. Its utility as a hydrazine surrogate opens up avenues for the construction of a wide range of nitrogen-containing heterocycles, most notably pyrazoles and pyridazinones. The protocols provided herein, based on well-established synthetic transformations, offer a solid foundation for researchers to explore the potential of this compound in their own synthetic endeavors, particularly in the context of drug discovery and development. The thiomorpholine dioxide moiety not only serves as a handle for further functionalization but also can impart favorable pharmacokinetic properties to the target molecules.

References

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  • Novel synthesis of new pyrazole thioglycosides as pyrazomycin analogues. PubMed. [Link]

  • Nifurtimox. Chemsrc. [Link]

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  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances. [Link]

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Application

The Strategic Application of 3-Methylthiomorpholin-4-amine 1,1-dioxide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, 3-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, 3-Methylthiomorpholin-4-amine 1,1-dioxide emerges as a versatile and valuable synthon for the medicinal chemist. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and field-proven insights, to empower researchers in the development of novel therapeutics.

Introduction: A Scaffold of Untapped Potential

3-Methylthiomorpholin-4-amine 1,1-dioxide, a substituted N-aminothiomorpholine dioxide, presents a unique combination of structural features that render it an attractive component in drug design. The thiomorpholine 1,1-dioxide core is a recognized bioisostere of the morpholine ring, a common motif in numerous approved drugs.[1][2] The sulfone group imparts polarity and hydrogen bond accepting capabilities, while the overall saturated ring system allows for precise three-dimensional arrangements of substituents.

The presence of a reactive primary amino group on the nitrogen atom of the thiomorpholine ring opens a gateway for a multitude of chemical transformations, most notably the formation of hydrazones.[3] Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The methyl group at the 3-position introduces a chiral center and provides a subtle yet significant modification to the scaffold's steric and electronic properties, which can be exploited for optimizing target engagement and pharmacokinetic parameters.

This guide will delve into the practical applications of this scaffold, providing a comprehensive understanding of its role in constructing novel molecular entities with therapeutic potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's physicochemical properties is crucial for its effective deployment in a drug discovery program. The key properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide are summarized below.

PropertyValueSource
IUPAC Name 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine[5]
CAS Number 26494-77-9[5]
Molecular Formula C₅H₁₂N₂O₂S[5]
Molecular Weight 164.23 g/mol [5]
SMILES CC1CS(=O)(=O)CCN1N[5]
Calculated LogP -0.9[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]

The low calculated LogP suggests a high degree of hydrophilicity, a property that can be advantageous for improving the solubility of drug candidates. The presence of both hydrogen bond donors and acceptors provides multiple points for interaction with biological targets.

The Thiomorpholine 1,1-Dioxide Moiety: A Privileged Bioisostere

The concept of bioisosterism, the substitution of atoms or groups with similar physicochemical properties to create novel compounds with similar or improved biological activities, is a cornerstone of medicinal chemistry.[6][7] The thiomorpholine 1,1-dioxide scaffold serves as an excellent bioisosteric replacement for the morpholine ring.[8]

Caption: Bioisosteric relationship between morpholine and thiomorpholine 1,1-dioxide.

The key advantages of this bioisosteric switch include:

  • Modulation of Physicochemical Properties: The sulfone group in the thiomorpholine 1,1-dioxide ring is more polar than the ether linkage in morpholine, which can influence solubility, lipophilicity, and metabolic stability.

  • Enhanced Target Interactions: The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, potentially leading to stronger or novel interactions with the target protein.

  • Metabolic Stability: The sulfur atom in the +6 oxidation state is generally resistant to further oxidation, which can block a potential metabolic soft spot that may be present in the corresponding thiomorpholine.[8]

Synthetic Utility and Key Reactions: The Hydrazone Formation

The primary amino group of 3-Methylthiomorpholin-4-amine 1,1-dioxide is a versatile handle for chemical elaboration. Its reaction with aldehydes and ketones to form hydrazones is a particularly powerful transformation for generating libraries of diverse compounds for biological screening.[9]

Caption: General workflow for the synthesis of hydrazone derivatives.

This reaction is typically straightforward to perform and amenable to parallel synthesis, allowing for the rapid generation of a large number of analogs with diverse substituents.

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol provides a general method for the condensation of 3-Methylthiomorpholin-4-amine 1,1-dioxide with an aldehyde or ketone.

Materials:

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops)

  • Reaction vessel (e.g., round-bottom flask) with reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • To a solution of 3-Methylthiomorpholin-4-amine 1,1-dioxide in a minimal amount of ethanol or methanol, add the corresponding aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they are good solvents for the reactants and the resulting hydrazone often has limited solubility upon cooling, facilitating isolation.

  • Catalyst: The reaction is acid-catalyzed. A small amount of a weak acid like acetic acid is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Temperature: Heating to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Application in Medicinal Chemistry: A Case Study Perspective

While specific, publicly available examples detailing the use of 3-Methylthiomorpholin-4-amine 1,1-dioxide in late-stage drug candidates are limited, we can extrapolate its potential from studies on analogous N-aminomorpholine and N-aminothiomorpholine derivatives. A recent study on the synthesis and biological activity of hydrazones derived from N-aminomorpholine demonstrated significant antiviral activity.[10] This provides a strong rationale for exploring the corresponding derivatives of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

The following hypothetical case study illustrates how this building block could be employed in a drug discovery project targeting a viral polymerase.

Hypothetical Workflow: Development of a Viral Polymerase Inhibitor

G cluster_0 Scaffold Selection & Initial Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization (SAR) A Select 3-Methylthiomorpholin- 4-amine 1,1-dioxide (Hydrophilic, H-bond acceptor) B Synthesize Library of Hydrazones (Protocol 1) A->B React with diverse aldehydes C High-Throughput Screening (Viral Polymerase Assay) B->C D Identify Initial 'Hit' Compound C->D Potency > Threshold E Synthesize Analogs of 'Hit' (Vary aldehyde component) D->E F Evaluate Potency, Selectivity, ADME Properties E->F Iterative Design- Synthesis-Test Cycles G Identify Lead Candidate F->G Optimal Profile

Caption: A hypothetical workflow for the development of a viral polymerase inhibitor.

In this workflow, the unique properties of the 3-Methylthiomorpholin-4-amine 1,1-dioxide scaffold would be leveraged to:

  • Introduce Polarity: The sulfone group would enhance the solubility of the initial hits, a common challenge in drug discovery.

  • Explore Chemical Space: The ease of hydrazone formation would allow for the rapid exploration of a wide range of substituents at the R-position, facilitating the identification of structure-activity relationships (SAR).

  • Fine-tune Target Interactions: The methyl group and the stereochemistry at the 3-position could be used to optimize the fit of the molecule within the binding pocket of the viral polymerase.

Conclusion and Future Perspectives

3-Methylthiomorpholin-4-amine 1,1-dioxide is a promising building block for medicinal chemistry that offers a unique combination of desirable properties. Its role as a hydrophilic, metabolically stable bioisostere of morpholine, coupled with the synthetic versatility of its N-amino group, makes it a valuable tool for the construction of novel drug candidates. The straightforward synthesis of diverse hydrazone libraries from this scaffold provides a rapid and efficient means to explore chemical space and identify new bioactive compounds.

Future research in this area will likely focus on the synthesis and evaluation of a broader range of derivatives of 3-Methylthiomorpholin-4-amine 1,1-dioxide. The exploration of its use in the synthesis of other heterocyclic systems beyond hydrazones will further expand its utility. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, scaffolds like 3-Methylthiomorpholin-4-amine 1,1-dioxide will undoubtedly play an increasingly important role in the design and development of the next generation of medicines.

References

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  • US Patent 10,233,155.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[5][11][12]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. Molecules, 8(12), 895-902. [Link]

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  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). John Wiley & Sons, Inc. [Link]

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Method

Application Note & Experimental Protocol: N-amination of Thiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of N-aminated Thiomorpholine 1,1-dioxide in Medicinal Chemistry The thiomorpholin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-aminated Thiomorpholine 1,1-dioxide in Medicinal Chemistry

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its rigid, chair-like conformation and the strong hydrogen bond accepting capability of the sulfone group contribute to favorable interactions with biological targets.[3][4] The introduction of an amino group directly onto the nitrogen atom of this ring system to form N-amino thiomorpholine 1,1-dioxide opens up new avenues for drug design and development. This functionalization provides a key reactive handle for further molecular elaboration, enabling the synthesis of novel hydrazines and other derivatives with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.[5][6]

This application note provides a comprehensive, field-proven protocol for the N-amination of thiomorpholine 1,1-dioxide. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

Reaction Principle: Electrophilic Amination

The N-amination of secondary amines, such as thiomorpholine 1,1-dioxide, is typically achieved through electrophilic amination. In this process, an aminating agent with a leaving group attached to the nitrogen atom is employed. The lone pair of electrons on the nitrogen of the thiomorpholine 1,1-dioxide acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. This results in the formation of a new N-N bond and the expulsion of the leaving group.

A commonly used and effective aminating agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) .[7][8] HOSA is a stable, crystalline solid that serves as a source of an electrophilic "NH2+" synthon. The reaction is typically carried out in the presence of a base to neutralize the sulfonic acid byproduct and to deprotonate the starting amine, thereby increasing its nucleophilicity.

Experimental Protocol: N-amination of Thiomorpholine 1,1-dioxide using HOSA

This protocol details a reliable method for the synthesis of N-amino thiomorpholine 1,1-dioxide.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Thiomorpholine 1,1-dioxide≥98%Commercially AvailableEnsure dryness before use.
Hydroxylamine-O-sulfonic acid (HOSA)≥97%Commercially AvailableStore in a desiccator.[8]
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. Sodium bicarbonate (NaHCO3)Prepared in-house
Anhydrous Magnesium sulfate (MgSO4)Commercially Available
Diethyl etherReagent GradeCommercially AvailableFor precipitation/crystallization.
Deionized water
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks and reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., ESI-MS)

  • Infrared spectrometer (FT-IR)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydroxylamine-O-sulfonic acid is corrosive and a potential irritant. Handle with care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially harmful solvent.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq.).

    • Dissolve the starting material in deionized water.

  • Basification and Cooling:

    • Prepare a solution of sodium hydroxide (2.2 eq.) in deionized water.

    • Cool the thiomorpholine 1,1-dioxide solution in an ice bath to 0-5 °C.

    • Slowly add the sodium hydroxide solution to the reaction mixture while maintaining the temperature below 10 °C. This deprotonates the starting amine, enhancing its nucleophilicity.

  • Addition of Aminating Agent:

    • In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq.) in deionized water.

    • Add the HOSA solution dropwise to the cooled, basic solution of thiomorpholine 1,1-dioxide over a period of 30 minutes. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Be cautious as gas evolution (CO2) will occur.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by precipitation or crystallization. Dissolve the crude material in a minimal amount of dichloromethane and add diethyl ether dropwise until a precipitate forms.

    • Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of N-amino thiomorpholine 1,1-dioxide

The structure and purity of the synthesized N-amino thiomorpholine 1,1-dioxide can be confirmed by the following analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the methylene protons of the thiomorpholine ring and a singlet for the newly introduced NH2 group. The chemical shifts will be influenced by the sulfone group.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the thiomorpholine ring.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations of the primary amine group.

Visualizing the Process

Reaction Mechanism

Caption: Reaction mechanism of N-amination.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Substrate Dissolve Thiomorpholine 1,1-dioxide in Water Start->Dissolve_Substrate Cool_and_Basify Cool to 0-5 °C and Add NaOH Solution Dissolve_Substrate->Cool_and_Basify Add_HOSA Add HOSA Solution Dropwise Cool_and_Basify->Add_HOSA React Stir at Room Temperature for 12-18h Add_HOSA->React Workup Neutralize, Extract with DCM React->Workup Purify Dry, Concentrate, and Precipitate/Crystallize Workup->Purify Characterize Analyze by NMR, MS, IR Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion by TLC or LC-MS before work-up. The reaction time may need to be extended.

    • Insufficient basification: The nucleophilicity of the starting amine is crucial. Ensure the correct amount of base is added and that the temperature is controlled during addition.

    • Product loss during work-up: The N-aminated product may have some water solubility. Ensure thorough extraction with dichloromethane.

  • Side Reactions:

    • Dialkylation: While less common with HOSA, using a slight excess of the aminating agent is generally sufficient to favor mono-amination.

  • Purification Challenges:

    • If the product is an oil, column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol) may be necessary.

Conclusion

This application note provides a detailed and robust protocol for the N-amination of thiomorpholine 1,1-dioxide. By understanding the underlying chemical principles and following the outlined procedure, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and development. The provided framework for characterization ensures the identity and purity of the final compound, setting the stage for subsequent synthetic transformations.

References

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions in the presence of an inexpensive organic photocatalyst (TPP) and a Lewis acid additive. Organic Letters, 19(17), 4696–4699. [Link]

  • Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide.
  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Nature Communications. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]

  • Chemical Communications. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

  • YouTube. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. [Link]

  • YouTube. (2019). Enamines - Introduction, Mechanism, and Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Journal of Chemical Reviews. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]

  • YouTube. (2024). Imines and Enamines: Formation and Mechanism. [Link]

Sources

Application

Application Note: Unlocking the Synthetic Potential of 3-Methylthiomorpholin-4-amine 1,1-dioxide via Electrophilic Derivatization

An In-Depth Technical Guide for Researchers Abstract & Introduction 3-Methylthiomorpholin-4-amine 1,1-dioxide is a versatile bifunctional molecule featuring a cyclic sulfamide core, a structure of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract & Introduction

3-Methylthiomorpholin-4-amine 1,1-dioxide is a versatile bifunctional molecule featuring a cyclic sulfamide core, a structure of significant interest in medicinal chemistry. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore found in various biologically active compounds, valued for its metabolic stability and ability to modulate physicochemical properties such as solubility and cell permeability.[1][2] The primary exocyclic amino group serves as a potent nucleophilic handle, enabling a wide array of chemical transformations. This nucleophilicity allows for straightforward reactions with a diverse range of electrophiles, making it an ideal scaffold for building molecular complexity and generating libraries of novel compounds for drug discovery and development.

This technical guide provides a comprehensive overview of the reactivity of 3-Methylthiomorpholin-4-amine 1,1-dioxide with key classes of electrophiles. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for reactions with carbonyl compounds, acylating agents, and alkylating agents. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable synthetic building block.

Compound Profile:

  • IUPAC Name: 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine[3]

  • CAS Number: 26494-77-9[3]

  • Molecular Formula: C₅H₁₂N₂O₂S[3]

  • Molecular Weight: 164.23 g/mol [3]

Core Principles of Reactivity

The synthetic utility of 3-Methylthiomorpholin-4-amine 1,1-dioxide is dominated by the nucleophilic character of its exocyclic primary amine (-NH₂). This group readily attacks electron-deficient centers. The strongly electron-withdrawing sulfonyl group (-SO₂) within the ring modulates this reactivity. While it deactivates the endocyclic nitrogen atom, it has a less pronounced effect on the exocyclic amine, which remains a potent nucleophile capable of participating in a variety of bond-forming reactions. The pathway of these reactions is often dependent on the nature and "hardness" or "softness" of the electrophile.[4][5]

G cluster_0 Core Reagent cluster_1 Electrophile Classes cluster_2 Resulting Derivatives Reagent 3-Methylthiomorpholin-4-amine 1,1-dioxide Aldehydes Aldehydes / Ketones (R₂C=O) Reagent->Aldehydes Nucleophilic Addition Acylating Acylating Agents (RCO-X) Reagent->Acylating Nucleophilic Acyl Substitution Alkylating Alkylating Agents (R-X) Reagent->Alkylating Nucleophilic Substitution (SN2) Hydrazones Hydrazone Adducts Aldehydes->Hydrazones Amides N-Acyl Derivatives Acylating->Amides Amines N-Alkyl Derivatives Alkylating->Amines G start Amine + Ketone step1 Nucleophilic Attack start->step1 intermediate1 Carbinolamine Intermediate step1->intermediate1 Forms tetrahedral intermediate step2 Proton Transfer intermediate1->step2 intermediate2 Protonated Carbinolamine step2->intermediate2 Acid catalyst activates -OH step3 Elimination of Water intermediate2->step3 product Hydrazone Product step3->product C=N bond forms

Caption: Mechanism of hydrazone formation.

3.2. Protocol: Synthesis of Acetone (3-methyl-1,1-dioxidothiomorpholin-4-yl)hydrazone

  • Materials:

    • 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.0 eq)

    • Acetone (1.5 eq)

    • Ethanol (or Methanol)

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Procedure:

    • To a solution of 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.0 g, 6.09 mmol) in ethanol (20 mL), add acetone (0.53 g, 9.14 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

    • Upon completion, reduce the solvent volume under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel chromatography to yield the pure hydrazone.

    • Self-Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the -NH₂ protons and the appearance of a new imine-carbon signal in the ¹³C NMR spectrum are indicative of successful product formation.

Acylation Reactions: Synthesis of N-Acyl Sulfamides

Acylation of the primary amine with agents like acyl chlorides or anhydrides is a robust method for forming stable amide bonds. [6]These N-acyl derivatives are of high interest in drug discovery. The reaction proceeds via a nucleophilic acyl substitution mechanism.

4.1. Causality in Experimental Design

This reaction generates a strong acid (e.g., HCl from an acyl chloride) as a byproduct. [7]This acid will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. The base acts as a scavenger for the acid, ensuring the starting amine remains in its free, reactive form. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent. [8] 4.2. Protocol: Synthesis of N-(3-methyl-1,1-dioxidothiomorpholin-4-yl)acetamide

  • Materials:

    • 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.0 g, 6.09 mmol) and triethylamine (0.74 g, 7.31 mmol) in anhydrous DCM (25 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (0.52 g, 6.70 mmol) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water (15 mL). Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (e.g., using an ethyl acetate/hexanes gradient).

    • Self-Validation: Characterize the final product by NMR and MS. A downfield shift of the N-H proton and the appearance of a methyl singlet and a carbonyl carbon signal confirm acylation.

Alkylation Reactions: Synthesis of N-Alkyl Derivatives

Direct alkylation of the primary amine with alkyl halides (e.g., iodides, bromides) proceeds via an Sₙ2 mechanism. [9]This reaction can be challenging due to the potential for over-alkylation (formation of tertiary and quaternary amine salts). Careful control of stoichiometry is crucial.

5.1. Controlling Selectivity

To favor mono-alkylation, it is advisable to use a slight excess of the starting amine relative to the alkylating agent. The reaction typically requires a base to neutralize the hydrogen halide byproduct. A mild inorganic base like potassium carbonate (K₂CO₃) is often suitable, as it is easily removed during workup. Acetonitrile is a common solvent for this transformation. [10] 5.2. Protocol: Synthesis of N-benzyl-3-methylthiomorpholin-4-amine 1,1-dioxide

  • Materials:

    • 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.2 eq)

    • Benzyl Bromide (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Combine 3-Methylthiomorpholin-4-amine 1,1-dioxide (1.2 g, 7.31 mmol), benzyl bromide (1.04 g, 6.09 mmol), and potassium carbonate (1.68 g, 12.18 mmol) in acetonitrile (30 mL).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 6-12 hours.

    • Monitor the reaction by TLC for the disappearance of benzyl bromide.

    • After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted starting material.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography.

    • Self-Validation: Successful mono-alkylation can be confirmed by ¹H NMR, observing the appearance of signals corresponding to the benzyl group, and by mass spectrometry, which will show the expected molecular ion peak for the product.

Summary of Reaction Conditions & Data

Electrophile ClassReagent ExampleSolventBase/CatalystTemp. (°C)Typical Time (h)
Carbonyl AcetoneEthanolAcetic Acid (cat.)25 - 502 - 4
Acylating Agent Acetyl ChlorideDCMTriethylamine0 to 252 - 6
Alkylating Agent Benzyl BromideAcetonitrileK₂CO₃806 - 12

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for the synthesis, purification, and analysis of derivatives from 3-Methylthiomorpholin-4-amine 1,1-dioxide.

G Setup Reaction Setup (Glassware, Reagents, Solvent) Reaction Reaction (Stirring, Heating, Monitoring by TLC) Setup->Reaction Initiate Reaction Workup Aqueous Workup / Quenching (Extraction, Washing) Reaction->Workup Reaction Complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Caption: Standard experimental workflow for synthesis and purification.

Conclusion

3-Methylthiomorpholin-4-amine 1,1-dioxide is a highly tractable and synthetically useful building block. Its primary amine provides a reliable nucleophilic center for the construction of diverse molecular architectures through reactions with common electrophiles. The protocols outlined in this guide are robust and can be adapted for a wide range of substrates, enabling the efficient generation of novel chemical entities for screening in drug discovery programs. Adherence to the principles of causality in reaction design—such as the judicious use of bases and anhydrous solvents—is paramount for achieving high yields and purity.

References

  • Title: 3-Methylthiomorpholin-4-amine 1,1-dioxide | C5H12N2O2S | CID 25085699 Source: PubChem URL: [Link]

  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: General synthesis of n-membered cyclic sulfamides Source: ResearchGate URL: [Link]

  • Title: Scheme 1. The synthesis of sulfonamide-aldehyde compounds (M) Source: ResearchGate URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Aldehydes and Ketones and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs Source: MDPI URL: [Link]

  • Title: Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-TetrahydroT[3][8][11]riazolo[4,3-A]Quinazolin-5-One Source: MDPI URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: Royal Society of Chemistry URL: [Link]

  • Title: Enamine Alkylation and Acylation Source: YouTube (Pearson Study Prep) URL: [Link]

  • Title: Aldehydes and Ketones: 14 Reactions With The Same Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines Source: PMC - NIH URL: [Link]

  • Title: REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES Source: PMC - PubMed Central URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session Source: YouTube (Leah4sci) URL: [Link]

  • Title: Adventures in Sulfur−Nitrogen Chemistry Source: ACS Publications URL: [Link]

  • Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors Source: MDPI URL: [Link]

  • Title: Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan Source: ResearchGate URL: [Link]

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Method

Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery

An In-Depth Guide to the Asymmetric Synthesis of 3-Substituted Thiomorpholine Derivatives The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Asymmetric Synthesis of 3-Substituted Thiomorpholine Derivatives

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its typical metabolic stability, make it a desirable component in the design of novel therapeutics. Specifically, the introduction of a stereocenter at the 3-position creates chiral 3-substituted thiomorpholine derivatives, which have demonstrated a wide range of biological activities, including antitubercular, antioxidant, antiprotozoal, and dipeptidyl peptidase IV (DPP-IV) inhibitory effects for the treatment of type 2 diabetes.[2][3]

The precise three-dimensional arrangement of the substituent at the C3 position is often critical for potent and selective interaction with biological targets. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these molecules is of paramount importance to the pharmaceutical industry. This guide provides a detailed overview of key modern strategies for accessing these valuable chiral building blocks, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies and Methodologies

The asymmetric synthesis of 3-substituted thiomorpholines can be broadly approached through several distinct strategies. The most prominent methods involve either the construction of the heterocyclic ring with simultaneous or subsequent introduction of chirality, or the use of pre-existing chirality from the chiral pool. We will explore two dominant and highly effective approaches: Organocatalytic Asymmetric Sulfa-Michael Addition/Cyclization and Chiral Pool Synthesis from Amino Acid Precursors.

Organocatalytic Asymmetric Sulfa-Michael Addition/Cyclization

This strategy represents one of the most powerful and versatile methods for constructing chiral thiomorpholine cores. The key transformation is an organocatalyzed conjugate addition of a sulfur nucleophile to a prochiral Michael acceptor, which sets the crucial C3 stereocenter with high enantioselectivity. A subsequent intramolecular cyclization and reduction sequence completes the synthesis of the thiomorpholine ring.

Mechanistic Rationale: The Power of Bifunctional Catalysis

The success of this approach hinges on the use of chiral bifunctional organocatalysts, typically those based on a thiourea or squaramide scaffold derived from cinchona alkaloids.[4][5] These catalysts operate through a cooperative activation mechanism. The thiourea moiety, acting as a hydrogen-bond donor, activates the Michael acceptor (e.g., a nitroalkene) by coordinating to the nitro group, increasing its electrophilicity. Simultaneously, the basic tertiary amine portion of the catalyst deprotonates the thiol nucleophile (e.g., methyl 2-mercaptoacetate), increasing its nucleophilicity. This dual activation within a single chiral catalyst framework brings the reactants together in a highly organized, stereochemically defined transition state, leading to excellent enantiocontrol in the C-S bond formation.[6]

G cluster_0 Bifunctional Catalyst Action cluster_1 Reactants CAT Chiral Thiourea Catalyst MA Michael Acceptor (e.g., Nitroalkene) CAT->MA SN Sulfur Nucleophile (e.g., Mercaptoacetate) CAT->SN TS Organized Transition State PROD Enantioenriched Thia-Michael Adduct TS->PROD C-S Bond Formation MA->TS H-Bond Activation (Thiourea) SN->TS Base Activation (Tertiary Amine)

Caption: Mechanism of bifunctional thiourea catalysis.

Application Protocol: Synthesis of Chiral 6-Substituted Thiomorpholin-3-ones

This protocol is adapted from a highly efficient method for synthesizing precursors to 3-substituted thiomorpholines. The resulting thiomorpholin-3-one can be readily reduced to the corresponding thiomorpholine using standard reducing agents like LiAlH₄ or BH₃·THF.

Step 1: Asymmetric Thia-Michael Addition

  • Catalyst & Reagent Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst, 5 mol%).

  • Solvent & Reactant Addition: Add the chosen solvent (e.g., Toluene, 1.0 M). Add the aryl/heteroaryl nitroalkene (1.0 equiv).

  • Nucleophile Addition: Cool the mixture to the specified temperature (e.g., -20 °C). Add methyl 2-mercaptoacetate (1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at this temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the nitroalkene is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched Michael adduct.

Step 2: Intramolecular Reductive Cyclization

  • Reactant Solubilization: Dissolve the purified Michael adduct (1.0 equiv) in a suitable solvent mixture (e.g., acetic acid/ethanol, 1:1 v/v).

  • Reducing Agent: Add a reducing agent such as iron powder (Fe, 5.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. The reaction reduces the nitro group to an amine, which spontaneously cyclizes via intramolecular amidation.

  • Filtration and Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing with ethyl acetate.

  • Extraction: Neutralize the filtrate with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to afford the desired chiral 6-substituted thiomorpholin-3-one.

EntryNitroalkene Substituent (Ar)Catalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
1Phenyl5-209294
24-Chlorophenyl5-209595
32-Naphthyl5-208991
42-Thienyl10-308590
Data is representative and adapted from literature precedents for illustrative purposes.
Chiral Pool Synthesis from Amino Acid Precursors

An alternative and highly effective strategy is to utilize readily available, enantiomerically pure starting materials from the "chiral pool." Natural and unnatural α-amino acids, such as L-cysteine and D-serine, are excellent precursors for the synthesis of 3-substituted thiomorpholine derivatives, particularly thiomorpholine-3-carboxylic acid.[7][8] In this approach, the stereocenter at the α-carbon of the amino acid becomes the C3 stereocenter of the thiomorpholine ring.

G AA Chiral α-Amino Acid (e.g., Cysteine/Serine) PROT N-Protection (e.g., Fmoc, Ns) AA->PROT Step 1 ALK Key Alkylation Step (N- or S-alkylation) PROT->ALK Step 2 CYC Intramolecular Cyclization ALK->CYC Step 3 FINAL Chiral 3-Carboxy Thiomorpholine CYC->FINAL Step 4

Caption: General workflow for chiral pool synthesis.

Application Protocol: Solid-Phase Synthesis of N-Sulfonyl-Thiomorpholine-3-Carboxylic Acid Derivatives

This protocol outlines a polymer-supported approach adapted from methods used for morpholine and thiomorpholine synthesis, which offers advantages in purification by simply filtering the resin-bound intermediate.[7] The example uses Fmoc-Cys(Trt)-OH as the starting material.

  • Resin Loading: Swell Wang resin in dichloromethane (DCM). In a separate flask, activate Fmoc-Cys(Trt)-OH (3.0 equiv) with a coupling agent like HBTU (2.9 equiv) and a base like DIPEA (6.0 equiv) in DMF. Add this solution to the resin and agitate for 4 hours. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively.

  • N-Sulfonylation: Swell the resin in DCM. Add a solution of a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 5.0 equiv) and a non-nucleophilic base like 2,4,6-collidine (10.0 equiv) in DCM. Agitate for 12 hours. Wash the resin.

  • S-Deprotection and Alkylation: To introduce the other portion of the ring, first deprotect the trityl group from the sulfur. This is often achieved with a cocktail of trifluoroacetic acid (TFA) and a scavenger like triisopropylsilane (TIS) in DCM. After washing, the free thiol is alkylated. Swell the resin in DMF and add a solution of a dihaloethane derivative (e.g., 1-bromo-2-chloroethane, 10.0 equiv) and a base like DBU (5.0 equiv). Agitate for 12 hours.

  • Intramolecular Cyclization: Wash the resin to remove excess reagents. The cyclization to form the thiomorpholine ring is induced by treating the resin-bound intermediate with a strong, non-nucleophilic base like DBU in a solvent such as DMF at an elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Cleavage from Resin: Wash the final resin-bound product. Cleave the molecule from the solid support using a strong acid cocktail, typically 95% TFA with scavengers (e.g., water, TIS). After 2-3 hours, filter the resin and collect the filtrate.

  • Final Purification: Concentrate the filtrate under reduced pressure and precipitate the crude product with cold diethyl ether. The final product can be purified by reverse-phase HPLC if necessary.

Conclusion and Future Outlook

The asymmetric synthesis of 3-substituted thiomorpholines is a dynamic and evolving field. The organocatalytic sulfa-Michael addition/cyclization cascade stands out for its operational simplicity, high stereocontrol, and broad substrate scope. Concurrently, chiral pool strategies provide reliable and direct access to specific targets like thiomorpholine-3-carboxylic acid, leveraging the inherent chirality of natural building blocks.[7][8]

Future advancements will likely focus on the development of novel catalytic systems with even higher efficiency and selectivity, including metal-based catalysts and biocatalytic methods, such as the use of imine reductases for the asymmetric reduction of dihydro-1,4-thiazine precursors.[9] The continued innovation in these synthetic methodologies will undoubtedly accelerate the discovery and development of new thiomorpholine-based therapeutics for a host of human diseases.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-274. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]

  • Clayden, J., & Moran, W. J. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 848–867. [Link]

  • Galkina, O. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(19), 6289. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Acar, M. (2019). Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts. OpenMETU. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Zhu, C., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega, 7(28), 24759–24767. [Link]

  • Kumar, K. S., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 284-295. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

  • Al-harrasi, A., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(15), 2746. [Link]

  • Company, A., et al. (2014). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Synthesis, 46(11), 1403-1414. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Reynolds, N. T., & Read de Alaniz, J. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters, 20(7), 1931–1934. [Link]

  • Belavagi, N. S., et al. (2015). Enantioselective Synthesis of 6-Substituted Thiomorpholin-3-ones via Asymmetric Thia-Michael Addition Reactions Using Chiral Bifunctional Thiourea Catalysts Followed by Intramolecular Reductive Cyclization. ChemInform, 46(49). [Link]

  • Havlicek, J., et al. (2012). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 14(4), 244–251. [Link]

  • Wu, J., et al. (2014). Catalytic asymmetric synthesis of thiols. Angewandte Chemie International Edition, 53(52), 14485-14489. [Link]

  • Fischereder, E. M., et al. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11727–11732. [Link]

Sources

Application

Scale-up synthesis of 4-amino-3-methylthiomorpholine 1,1-dioxide

An Application Note for the Scale-Up Synthesis of 4-amino-3-methylthiomorpholine 1,1-dioxide Introduction 4-amino-3-methylthiomorpholine 1,1-dioxide is a saturated heterocyclic compound featuring a sulfonyl functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 4-amino-3-methylthiomorpholine 1,1-dioxide

Introduction

4-amino-3-methylthiomorpholine 1,1-dioxide is a saturated heterocyclic compound featuring a sulfonyl functional group and a hydrazinyl moiety. Such scaffolds are of significant interest to researchers in drug development and medicinal chemistry. The thiomorpholine 1,1-dioxide core is a valued structural motif, acting as a bioisostere for other cyclic systems and offering improved physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The introduction of an amino group at the 4-position and a methyl group at the 3-position provides specific vectors for further functionalization, making the title compound a versatile building block for the synthesis of more complex target molecules.[2]

This document provides a comprehensive guide to a proposed multi-step, scalable synthesis of 4-amino-3-methylthiomorpholine 1,1-dioxide. The presented protocol is designed with a focus on process robustness, safety, and efficiency, making it suitable for adaptation to pilot plant and manufacturing scales. The rationale behind key procedural steps, in-process controls, and safety considerations are detailed to provide a self-validating and trustworthy workflow for researchers and drug development professionals.

Proposed Three-Step Synthetic Pathway

The synthesis is designed as a three-step sequence starting from commercially available 2-amino-1-propanethiol. The pathway involves the formation of the thiomorpholine ring, oxidation of the sulfide to the corresponding sulfone, and finally, N-amination to yield the target product.

Caption: Overall synthetic scheme for 4-amino-3-methylthiomorpholine 1,1-dioxide.

Materials and Equipment

Reagents & SolventsEquipment
2-Amino-1-propanethiolJacketed glass reactor (50 L) with overhead stirrer
1,2-Dichloroethane (DCE)Temperature probe and controller
Sodium Carbonate (Na₂CO₃)Reflux condenser
Hydrogen Peroxide (35% aq. soln.)Addition funnel (pressure-equalizing)
Glacial Acetic AcidpH meter and probes
Hydroxylamine-O-sulfonic acid (HOSA)Centrifuge or filtration apparatus (Nutsche filter)
Sodium Hydroxide (NaOH)Vacuum drying oven
Dichloromethane (DCM)Standard laboratory glassware
Ethyl Acetate (EtOAc)Thin Layer Chromatography (TLC) plates
HexanesHigh-Performance Liquid Chromatography (HPLC) system
Celite®Nuclear Magnetic Resonance (NMR) spectrometer
Anhydrous Magnesium Sulfate (MgSO₄)Mass Spectrometer (MS)

Part 1: Detailed Protocol for Synthesis of 3-Methylthiomorpholine

This step involves the S-alkylation and subsequent N-alkylation of 2-amino-1-propanethiol with 1,2-dichloroethane in a one-pot reaction to form the heterocyclic ring. This approach is based on established methods for synthesizing thiomorpholine derivatives.[3]

Step-by-Step Protocol:
  • Reactor Setup: Equip a 50 L jacketed reactor with an overhead stirrer, reflux condenser, and temperature probe. Purge the reactor with nitrogen.

  • Reagent Charge: Charge the reactor with 2-amino-1-propanethiol (1.0 kg, 10.97 mol), sodium carbonate (2.55 kg, 24.13 mol, 2.2 eq), ethanol (15 L), and deionized water (5 L).

  • Initial Mixing: Begin stirring the suspension at 150-200 RPM to ensure good mixing.

  • Substrate Addition: Slowly add 1,2-dichloroethane (1.19 kg, 12.06 mol, 1.1 eq) to the reactor over 30 minutes using an addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. The use of a base like sodium carbonate is crucial to neutralize the HCl generated during the cyclization.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Mobile Phase: 10% Methanol in DCM). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Cool-down and Filtration: Once the reaction is complete, cool the mixture to 20-25°C. Filter the suspension through a pad of Celite® to remove inorganic salts. Wash the filter cake with ethanol (2 x 1 L).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (10 L) and deionized water (5 L). Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (500 g), filter, and concentrate under reduced pressure to yield 3-methylthiomorpholine as a pale yellow oil.

Expected Yield & Purity:
  • Yield: 950 - 1100 g (74-85%)

  • Purity (by GC): >95%

Part 2: Detailed Protocol for Oxidation to 3-Methylthiomorpholine 1,1-dioxide

The oxidation of the sulfide to a sulfone is a critical step. Hydrogen peroxide in an acidic medium is a common and effective method for this transformation. This process is highly exothermic and requires careful temperature control, a key consideration for scale-up.

Step-by-Step Protocol:
  • Reactor Setup: In the 50 L jacketed reactor, set up an overhead stirrer, temperature probe, and an addition funnel. Set the jacket temperature to 10°C.

  • Reagent Charge: Charge the reactor with 3-methylthiomorpholine (1.0 kg, 8.53 mol) and glacial acetic acid (10 L). Stir until a homogeneous solution is formed.

  • Controlled Addition of Oxidant: Slowly add 35% aqueous hydrogen peroxide (1.82 L, 20.48 mol, 2.4 eq) dropwise via the addition funnel. Crucial: Maintain the internal reaction temperature below 30°C during the addition. The addition may take 2-3 hours.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC to confirm the disappearance of the starting material. A successful oxidation will show a significant shift to a more polar product.

  • Quenching: Cool the reaction to 10°C. Carefully quench the excess peroxide by the slow addition of a 10% aqueous sodium bisulfite solution until a negative test is obtained with peroxide test strips.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

  • Crystallization: Add isopropanol (5 L) to the residue and cool the mixture to 0-5°C. The product should crystallize.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield & Purity:
  • Yield: 1.0 - 1.15 kg (78-90%)

  • Purity (by HPLC): >98%

Part 3: Detailed Protocol for N-Amination

The final step introduces the amino group onto the ring nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is an effective reagent for this transformation. The reaction is performed under basic conditions.

Step-by-Step Protocol:
  • Reagent Preparation: In a separate vessel, prepare a solution of sodium hydroxide (410 g, 10.25 mol, 1.5 eq) in deionized water (5 L). Cool to 10°C.

  • Reactor Charge: Charge the 50 L reactor with 3-methylthiomorpholine 1,1-dioxide (1.0 kg, 6.70 mol), dichloromethane (DCM, 10 L), and the cold sodium hydroxide solution.

  • HOSA Addition: Cool the biphasic mixture to 5-10°C with vigorous stirring (300 RPM). Add hydroxylamine-O-sulfonic acid (HOSA) (908 g, 8.04 mol, 1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 5 L).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture (approx. 9:1) to afford the final product as a white to off-white crystalline solid.[2]

  • Isolation and Drying: Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40°C.

Expected Yield & Purity:
  • Yield: 770 - 920 g (69-82%)

  • Purity (by HPLC): >99%

  • Melting Point: 105-110 °C[2]

Process Flow and Safety

Effective scale-up requires careful management of reaction parameters and potential hazards.

G cluster_workflow Scale-Up Workflow Start Start Charge_S1 Charge Reactor: - 2-Amino-1-propanethiol - Na2CO3, EtOH, H2O Start->Charge_S1 Add_DCE Add DCE (T < 40°C) Charge_S1->Add_DCE Reflux_S1 Reflux (12-16h) Add_DCE->Reflux_S1 IPC1 IPC-1 (TLC) Reflux_S1->IPC1 Workup_S1 Cool, Filter Extract (EtOAc) IPC1->Workup_S1 Isolate_Int1 Isolate Intermediate 1 (3-Methylthiomorpholine) Workup_S1->Isolate_Int1 Charge_S2 Charge Reactor: - Intermediate 1 - Acetic Acid Isolate_Int1->Charge_S2 Add_H2O2 Add 35% H2O2 (T < 30°C) Charge_S2->Add_H2O2 Heat_S2 Heat to 60-70°C (4-6h) Add_H2O2->Heat_S2 IPC2 IPC-2 (HPLC) Heat_S2->IPC2 Quench_S2 Cool & Quench (NaHSO3) IPC2->Quench_S2 Isolate_Int2 Isolate Intermediate 2 (Crystallization) Quench_S2->Isolate_Int2 Charge_S3 Charge Reactor: - Intermediate 2 - NaOH(aq), DCM Isolate_Int2->Charge_S3 Add_HOSA Add HOSA (T < 15°C) Charge_S3->Add_HOSA React_S3 Stir at RT (8-12h) Add_HOSA->React_S3 IPC3 IPC-3 (HPLC) React_S3->IPC3 Workup_S3 Phase Separation Extraction (DCM) IPC3->Workup_S3 Isolate_Final Isolate Final Product (Recrystallization) Workup_S3->Isolate_Final End End Isolate_Final->End

Caption: Step-by-step workflow with critical process control points highlighted.

Safety Considerations:
HazardStep(s)Mitigation Strategy
Strong Exotherm 2 & 3Use a jacketed reactor for precise temperature control. Ensure slow, controlled addition of reagents (H₂O₂ and HOSA). Have an emergency cooling plan and quenching agents readily available.
Corrosive Reagents 2 & 3Handle glacial acetic acid and sodium hydroxide solutions with appropriate Personal Protective Equipment (PPE), including acid/base resistant gloves, lab coat, and chemical splash goggles.[4]
Strong Oxidizer 2Hydrogen peroxide is a strong oxidizer. Avoid contact with incompatible materials. Ensure complete quenching of excess peroxide before solvent removal to prevent the formation of explosive organic peroxides.[5]
Flammable Solvents 1 & 3Use ethanol and DCM in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.
Harmful Reagents All1,2-dichloroethane is a suspected carcinogen. HOSA can be corrosive and an irritant. Handle all chemicals in a fume hood or well-ventilated enclosure. Consult the Safety Data Sheet (SDS) for all materials before use.[4][6]

Data Summary and Characterization

ParameterStep 1Step 2Step 3
Product 3-Methylthiomorpholine3-Methylthiomorpholine 1,1-dioxide4-Amino-3-methylthiomorpholine 1,1-dioxide
Molecular Formula C₅H₁₁NSC₅H₁₁NO₂SC₅H₁₂N₂O₂S
Molecular Weight 117.21149.21164.23
Typical Yield 74-85%78-90%69-82%
Purity (Target) >95% (GC)>98% (HPLC)>99% (HPLC)
Appearance Pale yellow oilWhite solidWhite crystalline solid

Characterization of 4-amino-3-methylthiomorpholine 1,1-dioxide (Expected Data):

  • ¹H NMR (400 MHz, CDCl₃): δ ppm 3.5-3.8 (m, 2H), 3.1-3.4 (m, 3H), 2.8-3.0 (m, 1H), 2.5-2.7 (m, 1H), 1.3 (d, 3H). (Predicted based on structure)

  • ¹³C NMR (101 MHz, CDCl₃): δ ppm 55.1, 52.8, 50.2, 48.5, 15.7. (Predicted based on structure)

  • Mass Spec (ESI+): m/z 165.07 [M+H]⁺.

  • Melting Point: 105-110 °C.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction. Insufficient base. Poor extraction.Increase reflux time. Ensure 2.2 equivalents of Na₂CO₃ are used. Perform an additional extraction of the aqueous layer.
Step 2: Incomplete Oxidation Insufficient H₂O₂. Reaction temperature too low.Add an additional 0.1-0.2 eq of H₂O₂ and extend reaction time. Ensure internal temperature reaches 60-70°C.
Step 2: Product Oily/Fails to Crystallize Presence of impurities. Residual acetic acid.Re-dissolve in a minimal amount of hot isopropanol and cool slowly. Ensure acetic acid is thoroughly removed under high vacuum.
Step 3: Low Yield of Final Product HOSA degradation. pH too low during reaction.Use fresh HOSA. Ensure the pH of the aqueous layer remains strongly basic throughout the reaction.

References

  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. Google Patents.
  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and.... Google Patents.
  • Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. ACS Publications. URL: [Link]

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide. PubChem. URL: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. URL: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. URL: [Link]

  • Thiomorpholine,4-methyl-, 1,1-dioxide. ChemSrc. URL: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health (NIH). URL: [Link]

  • Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. PubMed. URL: [Link]

  • Synthesis of thiomorpholines. Organic Chemistry Portal. URL: [Link]

  • Process for the preparation of N-methylmorpholine oxide. Google Patents.
  • Thiomorpholine 1,1-dioxide. PubChem. URL: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methylthiomorpholin-4-amine 1,1-dioxide

Welcome to the technical support guide for the purification of 3-Methylthiomorpholin-4-amine 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methylthiomorpholin-4-amine 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in chemical principles to address the specific challenges encountered during the purification of this unique bifunctional molecule.

Introduction: The Purification Challenge

3-Methylthiomorpholin-4-amine 1,1-dioxide is a valuable building block in pharmaceutical research, prized for its distinct heterocyclic scaffold.[1][2] Its structure presents a unique purification challenge: the presence of a highly polar sulfone group and a basic N-amino moiety within the same small molecule. This duality dictates its solubility, reactivity, and chromatographic behavior, often leading to frustrating outcomes if a generic purification strategy is applied. This guide will help you navigate these complexities to achieve high purity and yield.

Section 1: Understanding the Molecule

Before troubleshooting, it's essential to understand the physicochemical properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₅H₁₂N₂O₂S[3]Indicates a small, relatively simple structure.
Molecular Weight 164.23 g/mol [3]Low volatility; distillation is not a viable primary purification method.[4]
Key Functional Groups 1. Sulfone (-SO₂-) : Highly polar, electron-withdrawing, acts as a hydrogen bond acceptor. 2. N-Amino (-NH₂) : Basic (a hydrazine derivative), acts as a hydrogen bond donor/acceptor.The combination of a non-ionizable polar group and a basic group requires multi-step or carefully optimized purification techniques.
Predicted Polarity HighThe compound is expected to have high solubility in polar protic solvents (water, methanol, ethanol) and limited solubility in non-polar solvents (hexane, ether).
Basicity The N-amino group is basic and can be protonated to form a water-soluble salt.[5]This property is the cornerstone of purification by acid-base extraction.[6]

Section 2: FAQs on Common Impurities

Understanding potential impurities is the first step in designing an effective purification strategy. The most common route to this compound involves the oxidation of a sulfide precursor.[7]

Q1: I've just completed the synthesis. What are the likely impurities in my crude product?

A1: Your crude product likely contains impurities derived from the starting materials, reagents, and side reactions. Based on a typical synthesis involving the oxidation of 3-methylthiomorpholin-4-amine, you should anticipate the following:

ImpurityChemical StructureOrigin & RationaleRemoval Strategy
Starting Material 3-Methylthiomorpholin-4-amine (Sulfide)Incomplete oxidation. The sulfide is significantly less polar than the sulfone.Chromatography, Acid-Base Extraction
Intermediate 3-Methylthiomorpholin-4-amine 1-oxide (Sulfoxide)Incomplete oxidation. The sulfoxide is polar but generally less so than the sulfone.[4]Careful Chromatography, Recrystallization
Over-oxidation Products N/AWhile less common with standard oxidants, aggressive conditions could lead to ring-opening or other degradation.Chromatography
Residual Oxidant/Reagents e.g., salts from KMnO₄ or by-products from H₂O₂Carry-over from the reaction workup.Aqueous washes, Acid-Base Extraction

Q2: My post-reaction TLC plate shows multiple spots. How can I identify them?

A2: A multi-spot TLC indicates an impure mixture. You can tentatively identify the spots based on their polarity (retention factor, Rf):

  • Highest Rf (Least Polar): This is likely your starting material, the sulfide.

  • Intermediate Rf: This is probably the sulfoxide intermediate.

  • Lowest Rf (Most Polar): This is your target product, 3-Methylthiomorpholin-4-amine 1,1-dioxide.

To confirm, you can run co-spots with your starting material if available.

Section 3: Core Purification Techniques - Protocols & Troubleshooting

This section provides detailed, step-by-step guides for the most effective purification methods, along with troubleshooting for common issues.

Workflow Visualization

A typical purification sequence combines multiple techniques to systematically remove different classes of impurities.

G cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 High-Purity Polish cluster_3 Final Product Crude Crude Reaction Mixture Quench Reaction Quench & Solvent Removal Crude->Quench ABE Acid-Base Extraction Quench->ABE Removes non-basic impurities Recryst Recrystallization ABE->Recryst Removes polar impurities (e.g., sulfoxide) Chrom Column Chromatography Recryst->Chrom If highest purity is required Pure Pure Product (>98%) Recryst->Pure Chrom->Pure

Caption: Recommended multi-step purification workflow.

FAQ 1: How do I perform an effective acid-base extraction for this compound?

Acid-base extraction is an excellent first-pass purification step to separate your basic amine product from neutral or acidic impurities.[5]

Protocol: Acid-Base Extraction

Objective: To isolate the basic product from non-basic organic impurities (like the starting sulfide or sulfoxide).

Principle: The basic N-amino group of your product will be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[6] Neutral impurities will remain in the organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). Ensure complete dissolution.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Crucially, save the organic layer until you have confirmed your product has been successfully extracted. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery.

  • Back-Wash (Optional): Combine the acidic aqueous extracts. Add a small amount of fresh organic solvent and shake. This removes any neutral impurities that were physically carried over. Discard this organic wash.

  • Basification & Recovery: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. Your product will deprotonate and may precipitate or form an oil.

  • Final Extraction: Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., DCM). The deprotonated, neutral product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide: Acid-Base Extraction
IssueProbable CauseSolution
An emulsion forms at the interface. The solutions are too concentrated, or agitation was too vigorous.Add brine (saturated NaCl solution) to "break" the emulsion. Let the funnel sit undisturbed for a longer period.
Product does not precipitate upon basification. The product is water-soluble even in its free-base form.Do not rely on precipitation. Proceed directly to extracting the basified aqueous solution with an organic solvent like DCM.
Low recovery of product. 1. Incomplete extraction from the initial organic layer. 2. Insufficient basification. 3. Incomplete back-extraction into the final organic layer.1. Perform more acidic extractions (3x instead of 2x). 2. Check the pH with litmus paper to ensure it is strongly basic. 3. Use a more polar extraction solvent like DCM and perform more extractions.
FAQ 2: My product is still impure. Is recrystallization a good option?

Yes. Recrystallization is an excellent technique for purifying solid compounds, especially for removing impurities with different solubility profiles, such as the sulfoxide intermediate.[4]

Protocol: Recrystallization

Objective: To obtain a crystalline, high-purity solid.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution.

Step-by-Step Methodology:

  • Solvent Screening: The key is finding a suitable solvent or solvent system. Test small amounts of your product in various solvents.

    • Good Solvents: Isopropanol, Ethanol, Methanol, Water.

    • Anti-Solvents: Diethyl Ether, Hexane, Toluene.[8][9]

    • An ideal single solvent will dissolve the product when hot but not when cold. A good two-solvent system consists of a "good" solvent and an "anti-solvent" in which the product is insoluble.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot Isopropanol). Heat the mixture with stirring (e.g., on a hot plate) until all the solid dissolves. Add more solvent in small portions if needed, but avoid using a large excess.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Using an Anti-Solvent (If needed): If using a two-solvent system, dissolve the compound in a minimum of the hot "good" solvent. Then, add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide: Recrystallization
IssueProbable CauseSolution
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the product's melting point is lower than the solvent's boiling point. The solution is too supersaturated.Add slightly more solvent. Try a lower-boiling point solvent. Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and try cooling again. Add a seed crystal of the pure compound if available.
Crystals are very fine or powdery. The solution cooled too quickly.Ensure slow cooling. Insulate the flask with glass wool or paper towels to slow down the rate of cooling.
FAQ 3: I need very high purity (>99%). How should I approach column chromatography?

Column chromatography can achieve high purity but can be challenging for basic amines on standard silica gel.

Principle: The compound mixture is passed through a stationary phase (e.g., silica gel). Separation occurs because different components travel through the column at different rates based on their polarity and interactions with the stationary phase.

Troubleshooting Decision Tree for Amine Chromatography

G start Start: Analyze Crude by TLC streaking TLC shows streaking or tailing? Yes No start->streaking add_base Add 0.5-1% Triethylamine (Et₃N) or Ammonia to the eluent. | Rationale: Neutralizes acidic silanol groups on silica, preventing strong ionic interaction with the basic amine. streaking:f0->add_base good_sep Separation is good? Yes No streaking:f1->good_sep:n add_base->good_sep run_column Proceed with Column Chromatography using the optimized eluent. good_sep:f0->run_column change_phase Change Stationary Phase Basic Alumina: Better for basic compounds. Reverse Phase (C18): Separates based on hydrophobicity. Elute with Acetonitrile/Water gradients. good_sep:f1->change_phase

Caption: Decision-making process for amine purification by chromatography.

Protocol: Column Chromatography (with Amine Deactivation)
  • TLC Optimization: First, find a suitable mobile phase (eluent) using TLC. A good starting point for this polar compound is a mixture of DCM and Methanol (e.g., 95:5).

  • Amine Additive: Due to the basicity of the product, it will likely streak on a standard silica TLC plate. To get sharp spots, add ~1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[11] This is critical for good separation.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (without the amine additive first, then flush with the amine-containing eluent).

  • Loading: Dissolve your sample in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent (and volatile triethylamine) under reduced pressure.

References

  • PubChem. (n.d.). 3-Methylthiomorpholin-4-amine 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
  • Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved January 24, 2026, from [Link]

  • Sadowska-Rociek, A., & Cieślik, E. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 24, 2026, from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 24, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 24, 2026, from [Link]

  • Reddit. (2023). Timelapse of Recrystallization of Sulfur. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023). Recrystallization of Sulfur from Toluene. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide

Welcome to the technical support center for the synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: A Plausible Synthetic Pathway and Its Challenges

The synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide, while not extensively detailed in publicly available literature, can be logically approached through a multi-step process. A plausible and efficient synthetic route commences with the precursor 1-[(2-Hydroxyethyl)thio]propan-2-ol, proceeding through cyclization, oxidation, and N-amination. Each of these stages presents a unique set of challenges and potential for side reactions that can impact yield and purity. This guide will dissect each of these steps, providing insights into the causality of potential issues and offering validated protocols for their mitigation.

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 1-[(2-Hydroxyethyl)thio]propan-2-ol B 3-Methylthiomorpholine A->B  Cyclization   C 3-Methylthiomorpholine 1,1-dioxide B->C  Oxidation   D 3-Methylthiomorpholin-4-amine 1,1-dioxide C->D  N-Amination  

Figure 1: Proposed synthetic pathway for 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Part 1: Troubleshooting Guide for Synthetic Steps

This section addresses specific problems that may arise during each stage of the synthesis.

Step 1: Cyclization of 1-[(2-Hydroxyethyl)thio]propan-2-ol to 3-Methylthiomorpholine

The formation of the thiomorpholine ring is a critical step that establishes the core heterocyclic structure. A common method to achieve this is through the conversion of the diol to a dihalide or disulfonate, followed by intramolecular cyclization with an amine source.

Question: I am observing low yields of 3-methylthiomorpholine and the formation of a significant amount of polymeric material. What is the likely cause and how can I prevent it?

Answer:

The formation of polymeric byproducts is a common side reaction during the cyclization of bifunctional linear precursors. This occurs when the reactive intermediates undergo intermolecular reactions instead of the desired intramolecular cyclization.

Causality:

  • High Concentration: At high concentrations, the probability of one molecule reacting with another (intermolecular) increases relative to the ends of the same molecule reacting (intramolecular).

  • Reaction Conditions: Suboptimal temperature or reaction time can favor intermolecular reactions.

Troubleshooting Protocol:

  • High-Dilution Conditions: The principle of high dilution is paramount for favoring intramolecular cyclization. By slowly adding the activated diol (e.g., dihalide or ditosylate) to a large volume of the reaction solvent containing the amine source, the concentration of the reactive intermediate is kept low at all times.

    • Protocol:

      • Prepare a solution of the amine source (e.g., ammonia or a primary amine that can be later removed) in a suitable solvent (e.g., THF, DMF).

      • In a separate vessel, prepare a solution of the activated 1-[(2-hydroxyethyl)thio]propan-2-ol.

      • Using a syringe pump, add the solution of the activated diol to the vigorously stirred amine solution over a prolonged period (e.g., 8-12 hours).

  • Optimization of Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions.

    • Recommendation: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

Visualizing the Competing Reactions:

Cyclization_Side_Reaction cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Polymerization A Activated Diol B 3-Methylthiomorpholine A->B High Dilution C Activated Diol D Dimer C->D High Concentration E Polymer D->E ...

Figure 2: Competing intramolecular vs. intermolecular reactions during cyclization.

Step 2: Oxidation of 3-Methylthiomorpholine to 3-Methylthiomorpholine 1,1-dioxide

The oxidation of the sulfide to a sulfone is a key transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.[1]

Question: My oxidation reaction is sluggish, and I am isolating a mixture of the starting material, the desired sulfone, and a significant amount of an intermediate. How can I drive the reaction to completion and avoid this intermediate?

Answer:

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The presence of this intermediate indicates incomplete oxidation.

Causality:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Two equivalents of the oxidant are required to convert the sulfide to the sulfone.

  • Reaction Temperature: Low temperatures can slow down the second oxidation step from the sulfoxide to the sulfone.

  • Heterogeneous Reaction: If using a solid oxidant like KMnO₄, poor mixing can lead to localized reactions and incomplete conversion.

Troubleshooting Protocol:

  • Stoichiometry and Addition of Oxidant:

    • Ensure at least two molar equivalents of the oxidizing agent are used.

    • For highly exothermic oxidations, especially with KMnO₄, portion-wise addition of the solid oxidant is recommended to control the reaction temperature.[2]

  • Temperature Control:

    • Monitor the reaction temperature closely. While initial cooling might be necessary to control the exotherm, the reaction may require warming to drive the second oxidation to completion. A temperature range of 35-40 °C has been found effective in related thiomorpholine oxidations.[2]

  • Homogeneous Reaction Conditions:

    • If solubility is an issue, consider using a co-solvent system (e.g., acetone/water, acetic acid/water) to improve the homogeneity of the reaction mixture.

    • Vigorous stirring is essential to ensure good contact between the reactants.

Reaction Pathway and Intermediate:

Oxidation_Pathway A 3-Methylthiomorpholine (Sulfide) B 3-Methylthiomorpholine-1-oxide (Sulfoxide) A->B +1 eq. Oxidant C 3-Methylthiomorpholine 1,1-dioxide (Sulfone) B->C +1 eq. Oxidant

Figure 3: Stepwise oxidation of the thiomorpholine ring.

Table 1: Common Oxidizing Agents and Conditions

Oxidizing AgentTypical ConditionsPotential Issues
Potassium Permanganate (KMnO₄)Acetone/water or Acetic acid/water, 0 °C to RTExothermic, formation of MnO₂ sludge
Hydrogen Peroxide (H₂O₂)Acetic acid or formic acid, RT to 50 °CCan be slow, requires careful temperature control
m-CPBADichloromethane, 0 °C to RTStoichiometric waste, potential for over-oxidation of other functional groups
Step 3: N-Amination of 3-Methylthiomorpholine 1,1-dioxide

The introduction of the amino group at the nitrogen of the thiomorpholine ring is the final key step. Electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA) are suitable for this transformation.[3][4][5]

Question: The N-amination reaction is giving a low yield of the desired product, and I am observing several unidentified byproducts. What are the potential side reactions, and how can I improve the selectivity?

Answer:

Electrophilic amination of secondary amines can be accompanied by several side reactions, leading to reduced yields and complex purification.

Causality:

  • Reaction with the Aminating Agent: The nucleophilic starting amine can react with the aminating agent in unintended ways, leading to byproducts.[6]

  • Formation of Isomeric Products: In heterocyclic systems, electrophilic attack at other positions, although less likely for N-amination, can sometimes occur.

  • Reaction of the Product: The N-amino product itself can potentially undergo further reactions under the reaction conditions.

Troubleshooting Protocol:

  • Control of Stoichiometry and Reaction Conditions:

    • Use a slight excess of the aminating agent (e.g., 1.1-1.2 equivalents of HOSA).

    • Maintain a controlled pH. The reaction is typically carried out under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity. A strong, non-nucleophilic base is preferred.

    • Keep the reaction temperature low (e.g., 0-5 °C) to minimize side reactions.

  • Choice of Aminating Agent:

    • Hydroxylamine-O-sulfonic acid (HOSA) is a common and effective reagent.[3][4][5]

    • Other reagents like O-tosylhydroxylamine or O-mesitylenesulfonylhydroxylamine can be used, especially for less reactive amines.[5]

  • Work-up Procedure:

    • Careful quenching of the reaction mixture is important to destroy any unreacted aminating agent.

    • Purification by column chromatography may be necessary to separate the desired product from polar byproducts.

Potential Side Reactions in N-Amination:

Amination_Side_Reactions A 3-Methylthiomorpholine 1,1-dioxide C Desired Product A->C Desired N-Amination D Byproducts A->D Side Reactions (e.g., decomposition, over-reaction) B HOSA B->C Desired N-Amination B->D Side Reactions (e.g., decomposition, over-reaction)

Figure 4: Desired N-amination versus potential side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to monitor for the starting material, 1-[(2-Hydroxyethyl)thio]propan-2-ol?

A1: The purity of the starting material is crucial. Key impurities to monitor would be any residual reagents from its synthesis, such as unreacted thiols or epoxides. The presence of regioisomers could also lead to the formation of isomeric thiomorpholine derivatives. It is recommended to use a starting material with >98% purity as determined by GC or LC-MS.

Q2: Are there any specific safety precautions I should take during the oxidation step?

A2: Yes, oxidations with strong oxidizing agents like potassium permanganate can be highly exothermic. It is essential to have efficient cooling and to add the oxidant portion-wise to maintain control over the reaction temperature. Always perform such reactions behind a blast shield and wear appropriate personal protective equipment.

Q3: How can I confirm the formation of the sulfone from the sulfoxide?

A3: Infrared (IR) spectroscopy is a valuable tool for this. The sulfoxide will show a characteristic S=O stretch around 1050 cm⁻¹, while the sulfone will exhibit two characteristic S(=O)₂ stretches, typically around 1130 cm⁻¹ (asymmetric) and 1300 cm⁻¹ (symmetric). ¹H NMR spectroscopy can also be used, as the protons adjacent to the sulfone group will be shifted further downfield compared to those adjacent to the sulfoxide.

Q4: What are the expected challenges in the purification of the final product, 3-Methylthiomorpholin-4-amine 1,1-dioxide?

A4: The final product is a polar molecule containing a free amino group, which can make it highly water-soluble. This can complicate extraction procedures. Purification by column chromatography on silica gel may require a polar eluent system, possibly containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing. Crystallization from a suitable solvent system is the preferred method for obtaining a highly pure product.

References

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents.
  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-10.
  • Li, H., et al. (2020). A Shortcut Route to Close Nitrogen Cycle: Bio-Based Amines Production via Selective Deoxygenation of Chitin Monomers over Ru/C in Acidic Solutions. iScience, 23(6), 101169.
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Singh, P. P., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2464-2471.
  • McDougal, O. M. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Grogan, G., & Bruce, N. C. (2000). Oxidation of Morphine to 2,2′-Bimorphine by Cylindrocarpon didymum. Applied and Environmental Microbiology, 66(10), 4536-4538.
  • Jain, A., & Sahu, S. K. (2024).
  • Bar-Zeev, Y., et al. (2017). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • Organic Chemistry Portal. (n.d.). Cyclic amine synthesis. Retrieved from [Link]

  • Fuchibe, K., et al. (2007). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. The Journal of Organic Chemistry, 72(18), 6975-6978.
  • Studer, A., & Vor der Brüggen, C. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

  • Patil, S. S., Patil, S. V., & Bobade, V. D. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett, 2011(16), 2379-2383.
  • Urban, M., & Smrček, Š. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 205-231.
  • Leah4sci. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube.
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (2023, December 29). Hydroxylamine-O-sulfonic acid.
  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Methylthiomorpholin-4-amine 1,1-dioxide in Solution

Welcome to the technical support center for 3-Methylthiomorpholin-4-amine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylthiomorpholin-4-amine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Given the absence of comprehensive published stability data for this specific molecule, this resource emphasizes a proactive approach to stability assessment and provides robust troubleshooting guidance based on the chemical properties of its constituent functional groups: a sulfone, a thiomorpholine ring, and a primary amine.

Section 1: Proactive Stability Assessment

Due to the unique combination of functional groups in 3-Methylthiomorpholin-4-amine 1,1-dioxide, its stability in solution can be influenced by various factors including solvent, pH, temperature, and light exposure. We strongly recommend performing a preliminary stability study under your specific experimental conditions.

Experimental Protocol: A Practical Approach to Stability Testing

This protocol outlines a forced degradation study to rapidly assess the stability of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Objective: To identify potential degradation pathways and establish optimal handling and storage conditions.

Materials:

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide

  • Solvents of interest (e.g., water, PBS, methanol, DMSO)

  • Acidic solution (e.g., 0.1 N HCl)

  • Basic solution (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV detector or mass spectrometer

  • pH meter

  • Incubator and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Methylthiomorpholin-4-amine 1,1-dioxide in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolytic Stability:

      • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

      • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

      • Neutral: Dilute the stock solution with water to a final concentration of 0.1 mg/mL.

    • Oxidative Stability: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Thermal Stability: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at initial time (t=0) and at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Use a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of degradation.

    • Characterize any significant degradation products using mass spectrometry.

Data Interpretation:

Stress ConditionExpected Outcome if UnstablePotential Implication
Acidic/Basic pH Decrease in parent peak area, appearance of new peaks.Instability in acidic or basic formulations.
Oxidation Decrease in parent peak area, formation of new peaks.Sensitivity to air or oxidizing agents.
Elevated Temperature Accelerated degradation.Defines acceptable storage and handling temperatures.
Light Exposure Degradation upon light exposure.Requires light-protected storage and handling.

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during your experiments, linking them to the potential instability of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Issue 1: Appearance of Unexpected Peaks in Chromatography

Scenario: "I prepared a solution of 3-Methylthiomorpholin-4-amine 1,1-dioxide in methanol and after 24 hours at room temperature, I see new peaks in my HPLC chromatogram."

Potential Causes & Troubleshooting Workflow:

G cluster_causes Potential Causes A Unexpected peaks observed B Review solution preparation and storage conditions A->B C Hypothesize degradation pathway B->C D Analyze by LC-MS to identify degradants C->D Cause1 Oxidative Degradation of Amine C->Cause1 Cause2 Solvent-Mediated Degradation C->Cause2 Cause3 Contamination C->Cause3 E Implement preventative measures D->E F Problem Resolved E->F Re-analyze to confirm stability G cluster_degradation Potential Degradation Products Parent 3-Methylthiomorpholin-4-amine 1,1-dioxide C₅H₁₂N₂O₂S Oxidized_Amine Oxidized Amine Derivative e.g., Nitroso or Nitro compound Parent->Oxidized_Amine Oxidation (e.g., O₂, H₂O₂) Ring_Cleavage Ring-Opened Product e.g., Amino acid derivative Parent->Ring_Cleavage Hydrolysis/Ring Opening (e.g., strong acid/base)

Potential Degradation Pathways

References

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • Kaminski, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link]

  • Rane, K., & Sangshetti, J. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 73, 1-14. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Combourieu, B., et al. (2000). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
Optimization

Overcoming solubility issues with 3-Methylthiomorpholin-4-amine 1,1-dioxide

Welcome to the dedicated technical support guide for 3-Methylthiomorpholin-4-amine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Methylthiomorpholin-4-amine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the handling and use of this compound, with a primary focus on addressing solubility issues. Our guidance is rooted in fundamental chemical principles and extensive field experience with related small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of 3-Methylthiomorpholin-4-amine 1,1-dioxide?

A1: 3-Methylthiomorpholin-4-amine 1,1-dioxide, with the IUPAC name 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine, is a heterocyclic compound.[1] While specific experimental data for this compound is limited, we can infer its properties from its structure and from data on closely related analogs. It is expected to be a solid at room temperature with a molecular formula of C5H12N2O2S and a molecular weight of approximately 164.23 g/mol .[1] The presence of the sulfone group and the amine functionality suggests a polar molecule with the potential for hydrogen bonding.

Q2: I'm having trouble dissolving 3-Methylthiomorpholin-4-amine 1,1-dioxide. What are the recommended starting solvents?

A2: Based on data from analogous compounds, complete dissolution in common non-polar organic solvents is expected to be challenging. For the parent compound, thiomorpholine 1,1-dioxide, slight solubility has been reported in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] A close structural analog, 4-aminothiomorpholine 1,1-dioxide, is reported to be soluble in Methanol.[4] Therefore, we recommend starting with polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF), or polar protic solvents such as Methanol and Ethanol.

Q3: Can I heat the mixture to improve the solubility of 3-Methylthiomorpholin-4-amine 1,1-dioxide?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, it is crucial to proceed with caution. We recommend a preliminary thermal stability assessment, such as a melting point determination, to understand the compound's thermal limits. The analogous compound, 4-aminothiomorpholine 1,1-dioxide, has a reported melting point of 100°C.[4] It is advisable to conduct heating experiments at temperatures well below the expected melting or decomposition point.

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a systematic approach to addressing persistent solubility issues with 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Issue 1: Poor Solubility in Standard Organic Solvents

If you are observing limited or no solubility in common solvents such as dichloromethane (DCM), ethyl acetate, or acetonitrile, this is likely due to the high polarity imparted by the sulfone and amine groups.

Underlying Principle: The crystal lattice energy of the solid compound may be too high for these solvents to overcome. "Like dissolves like" is a guiding principle; a polar solute will preferentially dissolve in a polar solvent.

Proposed Solutions:

  • Solvent Screening: A systematic solvent screening is the first line of defense. We recommend testing a range of solvents with varying polarities.

    • Recommended Solvents for Initial Screening:

      • Methanol

      • Ethanol

      • Dimethyl Sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Water (buffered at various pH values)

  • Co-solvent Systems: If single solvents are ineffective, a co-solvent system can be employed. The addition of a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly enhance solubility.

    • Example: Start with a suspension of your compound in the desired reaction solvent (e.g., Tetrahydrofuran - THF) and add DMSO dropwise while stirring until the solid dissolves.

Issue 2: Precipitation of the Compound Upon Reaction Mixture Changes

It is not uncommon for a compound to dissolve initially and then precipitate out upon the addition of other reagents or changes in temperature.

Underlying Principle: The solubility of a compound is highly dependent on the overall composition of the solution. Changes in polarity, pH, or the introduction of common ions can lead to a decrease in solubility.

Proposed Solutions:

  • pH Adjustment: The amine group in 3-Methylthiomorpholin-4-amine 1,1-dioxide is basic and can be protonated to form a more soluble salt.

    • Protocol for Acidic Salt Formation:

      • Suspend the compound in a suitable solvent (e.g., Methanol, water).

      • Add a stoichiometric amount of a suitable acid (e.g., HCl, H2SO4) dropwise while monitoring for dissolution.

      • The resulting ammonium salt is likely to have significantly higher solubility in polar protic solvents.

  • Temperature Control: If the compound is only soluble at elevated temperatures, ensure that the subsequent reaction steps can be performed at a temperature that maintains its solubility. If the reaction needs to be cooled, be prepared for potential precipitation and consider if this will adversely affect your reaction.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured method for determining the approximate solubility of 3-Methylthiomorpholin-4-amine 1,1-dioxide in various solvents.

  • Preparation: Dispense a known mass (e.g., 5 mg) of the compound into separate, small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the solvent to be tested.

  • Observation and Agitation: Vigorously vortex or stir the vials for 1-2 minutes at ambient temperature. Observe for complete dissolution.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of solvent and repeat the agitation and observation.

  • Quantification: Continue adding solvent incrementally until complete dissolution is achieved. The approximate solubility can then be calculated (e.g., in mg/mL).

  • Heating: If the compound remains insoluble at a high solvent volume, gently heat the mixture while stirring and observe for any change in solubility. Note the temperature at which dissolution occurs.

Data Summary Table: Expected Solubility Behavior
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions can disrupt the crystal lattice.
Polar Protic Methanol, Ethanol, WaterModerate to HighHydrogen bonding with the solvent can facilitate dissolution. Solubility in water is likely pH-dependent.[5]
Ethers THF, DioxaneLow to ModerateModerate polarity may allow for some dissolution, potentially with heating.
Halogenated Dichloromethane (DCM)LowInsufficient polarity to effectively solvate the molecule.
Non-polar Hexanes, TolueneVery Low/InsolubleUnfavorable interactions between the polar solute and non-polar solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 3-Methylthiomorpholin-4-amine 1,1-dioxide.

solubility_troubleshooting start Start: Solubility Issue with 3-Methylthiomorpholin-4-amine 1,1-dioxide solvent_screen Perform Systematic Solvent Screening (Polar Aprotic & Protic) start->solvent_screen is_soluble Is the compound soluble? solvent_screen->is_soluble co_solvent Try a Co-Solvent System (e.g., THF/DMSO) is_soluble->co_solvent No success Proceed with Experiment is_soluble->success Yes is_soluble2 Is the compound soluble? co_solvent->is_soluble2 ph_modification Attempt pH Modification (Salt Formation) is_soluble2->ph_modification No is_soluble2->success Yes is_soluble3 Is the compound soluble? ph_modification->is_soluble3 heating Apply Gentle Heating (Monitor Stability) is_soluble3->heating No is_soluble3->success Yes is_soluble4 Is the compound soluble? heating->is_soluble4 is_soluble4->success Yes consult Consult with Technical Support for Advanced Strategies is_soluble4->consult No

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Aminating Thiomorpholine 1,1-Dioxide

Introduction The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its role as a bioisostere of the carbonyl group and its ability to improve physicochemical properties like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its role as a bioisostere of the carbonyl group and its ability to improve physicochemical properties like polarity and metabolic stability.[1][2] Its derivatives are key components in a range of therapeutic agents, including novel antibiotics and kinase inhibitors.[2][3][4] However, functionalizing the nitrogen atom of this heterocyclic sulfone presents unique challenges due to the electronic properties of the core structure.

This guide provides in-depth troubleshooting advice and optimized protocols for the N-amination of thiomorpholine 1,1-dioxide, addressing common issues encountered by researchers in synthetic and process chemistry.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Question: Why is the nitrogen on thiomorpholine 1,1-dioxide less reactive than in other cyclic secondary amines like piperidine?

Answer: The primary reason for the reduced nucleophilicity of the nitrogen atom in thiomorpholine 1,1-dioxide is the strong electron-withdrawing effect of the adjacent sulfone group (-SO₂-). This effect is twofold:

  • Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the rest of the ring, including the nitrogen atom.

  • Stereoelectronic Effect: The lone pair of electrons on the nitrogen is less available for reaction as it is delocalized or drawn towards the electron-deficient sulfone group. This deactivation makes it a weaker nucleophile compared to amines in purely aliphatic rings, necessitating more forcing reaction conditions or carefully selected catalytic systems.

Question: What are the essential safety precautions when working with thiomorpholine 1,1-dioxide and its precursors?

Answer: While thiomorpholine 1,1-dioxide itself is generally stable, its synthesis and reactions can involve hazardous materials.[5][6] Always consult the Safety Data Sheet (SDS) for every reagent. Key hazards include:

  • Skin and Eye Irritation: Thiomorpholine 1,1-dioxide is classified as a skin and eye irritant.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Respiratory Irritation: The compound may cause respiratory irritation.[5] Handle it in a well-ventilated fume hood.

  • Oxidizing Agents: The synthesis of the dioxide from thiomorpholine often uses strong oxidizing agents like potassium permanganate or hydrogen peroxide, which carry risks of fire and explosion if not handled correctly.[6]

  • Palladium Catalysts: Many palladium catalysts are pyrophoric or air-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

Question: How can I effectively monitor the progress of my amination reaction?

Answer: A multi-technique approach is often best.

  • Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize with potassium permanganate stain, which is very effective for amines and sulfur-containing compounds. The product, being more functionalized, should have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring. It provides accurate information on the conversion of starting materials and the formation of the desired product (by mass) and can also reveal the presence of side products or intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products. The sample may require derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the N-H proton of the starting material and the appearance of new signals corresponding to the N-substituted product.

Part 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but can be sensitive to several factors, especially with a deactivated amine like thiomorpholine 1,1-dioxide.[7][8][9]

Question: My Buchwald-Hartwig reaction shows low or no conversion. What are the most common causes and how do I fix them?

Answer: Low conversion is a frequent issue. The root cause often lies in one of five areas: the catalyst system, the base, the solvent, the temperature, or the purity of the reagents. The deactivating nature of the sulfone requires a highly active catalyst and carefully optimized conditions.

Buchwald-Hartwig Troubleshooting Workflow

start Low/No Conversion catalyst Is the Catalyst System Active? start->catalyst base Is the Base Appropriate? start->base conditions Are Reaction Conditions Optimal? start->conditions reagents Are Reagents Pure & Dry? start->reagents cat_sol1 Use a pre-catalyst (e.g., G3/G4) Use a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) catalyst->cat_sol1 If using Pd(OAc)₂/ligand cat_sol2 Increase catalyst loading (1-5 mol%) catalyst->cat_sol2 If still slow base_sol1 Use a stronger, non-nucleophilic base (e.g., LHMDS, K₃PO₄, Cs₂CO₃) base->base_sol1 If using weak bases (e.g., Na₂CO₃) base_sol2 Ensure base is finely ground and dry base->base_sol2 cond_sol1 Increase temperature (80-120 °C) conditions->cond_sol1 cond_sol2 Use an appropriate solvent (e.g., Toluene, Dioxane, t-BuOH) conditions->cond_sol2 cond_sol3 Extend reaction time (12-24 h) conditions->cond_sol3 reag_sol1 Use anhydrous, degassed solvent reagents->reag_sol1 reag_sol2 Purify aryl halide if necessary reagents->reag_sol2 SM Amine + Ketone Hemiaminal Hemiaminal Intermediate SM->Hemiaminal k₁ (fast, reversible) Hemiaminal->SM k₋₁ Iminium Iminium Ion + H₂O Hemiaminal->Iminium k₂ (slow, reversible) [H⁺] catalyzed Product Product Iminium->Product k₃ (fast, irreversible) [Reducing Agent]

Sources

Optimization

Technical Support Center: Safe Handling and Storage of 3-Methylthiomorpholin-4-amine 1,1-dioxide

This guide provides comprehensive technical support for the safe handling and storage of 3-Methylthiomorpholin-4-amine 1,1-dioxide (CAS No. 26494-77-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the safe handling and storage of 3-Methylthiomorpholin-4-amine 1,1-dioxide (CAS No. 26494-77-9). It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data and best practices in chemical laboratory safety.

I. Understanding the Compound: A Quick Reference

3-Methylthiomorpholin-4-amine 1,1-dioxide is a specialty chemical often used in synthetic chemistry. A clear understanding of its properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 26494-77-9[1]
Molecular Formula C5H12N2O2S[1]
Molecular Weight 164.23 g/mol [1]
Appearance Solid (predicted)
GHS Hazard Classification Does not meet GHS hazard criteria based on current notifications.[1]

While 3-Methylthiomorpholin-4-amine 1,1-dioxide is reported as not meeting GHS hazard criteria, it is crucial to handle all chemicals with appropriate caution.[1] The absence of a hazard classification does not imply zero risk. Therefore, this guide adopts a conservative approach, incorporating safety measures applicable to similar chemical structures to ensure a high level of safety.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Q1: What are the primary hazards associated with 3-Methylthiomorpholin-4-amine 1,1-dioxide?

A1: Based on aggregated data from multiple suppliers submitted to the European Chemicals Agency (ECHA), 3-Methylthiomorpholin-4-amine 1,1-dioxide does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of good laboratory practice, it is prudent to treat all chemical substances as potentially hazardous. For structurally similar compounds, such as Thiomorpholine 1,1-dioxide, potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, we recommend handling 3-Methylthiomorpholin-4-amine 1,1-dioxide with the appropriate personal protective equipment (PPE) to minimize exposure.

Q2: What type of personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure your safety, we recommend the following PPE when handling 3-Methylthiomorpholin-4-amine 1,1-dioxide. This is based on a conservative approach considering the potential hazards of similar compounds.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure that your skin is not exposed.

  • Respiratory Protection: If working with the compound as a powder and there is a risk of inhalation, use a NIOSH-approved respirator with a particulate filter.

The following diagram illustrates the recommended PPE workflow.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Ventilated Area Don_PPE->Handle_Compound Enables Doff_PPE Doff PPE Carefully Handle_Compound->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Followed by

Caption: Personal Protective Equipment (PPE) Workflow.

Q3: How should I properly store 3-Methylthiomorpholin-4-amine 1,1-dioxide?

A3: Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Temperature: Store in a cool, dry place. Some suppliers of similar compounds recommend storage in a freezer under -20°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.[2]

  • Container: Keep the container tightly closed to prevent contamination.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]

Q4: What should I do in case of a spill?

A4: In the event of a spill, follow these steps:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Place the contained material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Q5: What are the first-aid measures in case of exposure?

A5: While this compound is not classified as hazardous, it is best to take immediate action upon any exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][6]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[5]

III. Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Compound appears discolored or has an unusual odor. Degradation due to improper storage (exposure to air, moisture, or light).1. Verify the storage conditions against the recommended guidelines (cool, dry, inert atmosphere).2. If degradation is suspected, it is recommended to use a fresh, unopened container of the compound for critical experiments.3. Consider running a purity check (e.g., NMR, LC-MS) on the suspect material.
Inconsistent experimental results. Impurities in the compound or degradation.1. Ensure the compound was stored correctly.2. Use a fresh batch of the compound.3. If the problem persists, contact the supplier for a certificate of analysis for the specific lot number.
Difficulty dissolving the compound. The compound is a solid and may have limited solubility in certain solvents.1. Consult literature for appropriate solvents. Methanol is a potential solvent for a similar compound.2. Gentle heating or sonication may aid in dissolution, but be cautious of potential thermal degradation.

IV. Experimental Protocols: Safe Handling Workflow

This protocol outlines the step-by-step procedure for safely handling 3-Methylthiomorpholin-4-amine 1,1-dioxide in a laboratory setting.

Objective: To safely weigh and transfer the solid compound for use in a chemical reaction.

Materials:

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate reaction vessel

  • Personal Protective Equipment (see FAQ Q2)

Procedure:

  • Preparation:

    • Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.

    • Don the required PPE: chemical safety goggles, lab coat, and chemical-resistant gloves.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully open the container of 3-Methylthiomorpholin-4-amine 1,1-dioxide.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weighing paper/boat. Avoid generating dust.

    • Securely close the compound's container immediately after use.

  • Transfer:

    • Carefully transfer the weighed compound into the reaction vessel.

    • If any solid is spilled during the transfer, follow the spill cleanup procedure outlined in FAQ Q4.

  • Cleanup:

    • Clean the spatula and any other contaminated equipment.

    • Dispose of the weighing paper/boat in the appropriate chemical waste container.

    • Wipe down the work surface.

    • Carefully remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.

The following diagram illustrates the safe handling workflow.

Safe_Handling_Workflow Start Start Prepare_Workspace Prepare Workspace (Fume Hood) Start->Prepare_Workspace Don_PPE Don PPE Prepare_Workspace->Don_PPE Weigh_Compound Weigh Compound Carefully Don_PPE->Weigh_Compound Transfer_to_Vessel Transfer to Reaction Vessel Weigh_Compound->Transfer_to_Vessel Clean_Up Clean Workspace & Equipment Transfer_to_Vessel->Clean_Up Doff_PPE_Wash_Hands Doff PPE & Wash Hands Clean_Up->Doff_PPE_Wash_Hands End End Doff_PPE_Wash_Hands->End

Caption: Safe Handling Workflow for Solid Compounds.

V. References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25085699, 3-Methylthiomorpholin-4-amine 1,1-dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Proactive Strategies for Preventing Oxidative Degradation of Substituted Amines

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oxidative degradation of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oxidative degradation of substituted amines. This guide provides in-depth, experience-driven answers to frequently encountered issues, troubleshooting workflows, and preventative protocols to ensure the stability and integrity of your compounds.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles of amine oxidation. Understanding the "why" is critical before implementing preventative measures.

Q1: What is oxidative degradation of amines, and why is it a concern?

A: Oxidative degradation is a chemical process where substituted amines lose electrons, often initiated by atmospheric oxygen, forming reactive intermediates that lead to a variety of degradation products. The initial step frequently involves the formation of an amine radical cation through electron abstraction from the nitrogen atom's lone pair or hydrogen abstraction from a carbon atom adjacent to the nitrogen.[1][2] This process is a significant concern in pharmaceutical development because it can lead to a loss of drug potency, the formation of potentially toxic byproducts, and changes in the physical properties (e.g., color, solubility) of the active pharmaceutical ingredient (API) or drug product.[1]

Q2: Which types of amines are most susceptible to oxidation?

A: The susceptibility to oxidation varies with the amine's structure.

  • Tertiary Amines: These are often highly susceptible. Oxidation typically attacks the lone pair of electrons on the nitrogen, leading to the formation of N-oxides, which is a common degradation pathway.[3][4]

  • Secondary and Primary Amines: These can also undergo oxidation, often leading to more complex degradation profiles, including the formation of imines, nitrones, and fragmentation products.[2]

  • Aromatic Amines: These are generally more prone to oxidation than aliphatic amines due to the resonance stabilization of the resulting radical intermediates.

The presence of electron-donating groups on the molecule can increase susceptibility, while electron-withdrawing groups can sometimes confer greater stability.

Q3: What are the primary drivers of amine oxidation in a laboratory setting?

A: Several factors can initiate or accelerate amine oxidation:

  • Oxygen: The presence of molecular oxygen is the most common driver. Headspace in vials, dissolved oxygen in solvents, and ambient air exposure are all critical sources.

  • Trace Metal Ions: Transition metal ions, particularly iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺), are potent catalysts for oxidation.[5][6] They can facilitate the formation of radical species and significantly lower the activation energy required for degradation to begin.[6]

  • Peroxides: Peroxides, which can be present as impurities in solvents (e.g., THF, diethyl ether) or form over time, are strong oxidizing agents that can directly react with amines or generate other reactive oxygen species (ROS).[7][8][9]

  • Light and Heat: UV or visible light and elevated temperatures can provide the energy needed to initiate oxidation reactions, especially in sensitive compounds.[10]

  • pH: The pH of a solution can significantly influence the rate of oxidation.[11][12] For many amines, degradation is more prevalent at neutral or slightly basic pH levels where the lone pair of electrons on the nitrogen is more available.[11]

Section 2: Troubleshooting Guide: Diagnosing Degradation

This section is structured to help you identify the root cause when you observe signs of degradation.

Issue 1: My amine-containing compound is changing color (e.g., turning yellow/brown) in solution.

  • Likely Cause: This is a classic sign of oxidation. The formation of conjugated systems or highly colored radical species during the degradation process often results in discoloration. Aromatic amines are particularly prone to forming colored byproducts.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an appropriate analytical method like HPLC-UV or LC-MS to confirm the appearance of new peaks and a decrease in the parent compound's peak area.[13]

    • Evaluate Headspace: Was the vial properly sealed? Was the headspace flushed with an inert gas like nitrogen or argon?[14]

    • Check the Solvent: Test the solvent for the presence of peroxides using peroxide test strips. If positive, use a freshly opened bottle of high-purity solvent or pass the solvent through an activated alumina column to remove peroxides.

    • Consider Metal Contamination: Were metal spatulas or containers used? Is the solvent stored in a glass or stainless-steel container? Trace metals from these sources can catalyze oxidation.[5][6]

Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis, especially an M+16 peak.

  • Likely Cause: An M+16 peak (mass + 16 amu) is a strong indicator of N-oxide formation, a common oxidative degradation pathway for tertiary amines.[3] Other unexpected peaks could be N-dealkylated products, dimers, or other fragments.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose the source of these unexpected peaks.

G observe Observe Unexpected Peaks (e.g., M+16) check_storage Review Storage Conditions observe->check_storage check_solvent Analyze Solvent Purity observe->check_solvent check_handling Review Handling Protocol observe->check_handling storage_light Light Exposure? check_storage->storage_light storage_temp Temp Fluctuation? check_storage->storage_temp storage_air Air Exposure? check_storage->storage_air solvent_peroxide Peroxide Test check_solvent->solvent_peroxide solvent_metal Trace Metal Source? check_solvent->solvent_metal handling_sparge Inert Gas Sparge? check_handling->handling_sparge solution_amber Solution: Use Amber Vials Store in Dark storage_light->solution_amber solution_temp Solution: Control Temp (e.g., Refrigerate) storage_temp->solution_temp solution_air Solution: Sparge with N2/Ar Use Septa Caps storage_air->solution_air solution_peroxide Solution: Use Fresh/Purified Solvent solvent_peroxide->solution_peroxide solution_metal Solution: Add Chelator (EDTA) Use Non-Metal Tools solvent_metal->solution_metal handling_sparge->solution_air

Issue 3: The potency of my solid amine API is decreasing over time during stability studies.

  • Likely Cause: While less common than in solution, solid-state oxidation can occur, especially at the crystal surface. This can be exacerbated by humidity, excipient impurities, and packaging that is permeable to oxygen.

  • Troubleshooting Steps:

    • Review Stability Conditions: Confirm that the temperature and humidity conditions align with ICH guidelines.[15][16]

    • Analyze Excipient Compatibility: Excipients can contain reactive impurities like peroxides or metal ions. Conduct a forced degradation study with binary mixtures of your API and each excipient to identify incompatibilities.[17]

    • Evaluate Packaging: Is the packaging material a sufficient barrier to oxygen and moisture?[18] Consider including an oxygen scavenger within the packaging for highly sensitive compounds.[18]

Section 3: Proactive Prevention & Protocols

Adopting preventative measures is the most effective way to ensure the long-term stability of substituted amines.

Q4: What are the most effective chemical stabilizers to add to my formulation?

A: The choice of stabilizer depends on the primary degradation mechanism. A multi-pronged approach is often best.

Stabilizer TypeMechanism of ActionExamplesTypical Concentration
Radical Scavengers Intercept and neutralize free radicals, terminating the oxidation chain reaction.[14]Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol), Hindered Amine Light Stabilizers (HALS)[14][19]0.01% - 0.1% (w/w)
Chelating Agents Bind to and sequester catalytic metal ions, preventing them from participating in redox cycling.[20]Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA)0.01% - 0.05% (w/w)
Peroxide Scavengers React with and neutralize hydroperoxides, preventing them from initiating further degradation.[7][8]Thioethers (e.g., methionine), Sulfites, Catalase (for aqueous systems)[18]Varies widely by agent

Protocol: Screening for Optimal Stabilizer Concentration

This protocol provides a framework for testing the efficacy of different stabilizers.

  • Preparation: Prepare a stock solution of your amine compound in the desired solvent at a known concentration. Prepare separate stock solutions of each potential stabilizer (e.g., 1% BHT, 1% EDTA in the same solvent).

  • Sample Setup: In amber glass HPLC vials, prepare the following samples in triplicate:

    • Control: Amine stock solution only.

    • Stabilizer A (Low): Amine stock + low concentration of Stabilizer A (e.g., final conc. 0.01%).

    • Stabilizer A (High): Amine stock + high concentration of Stabilizer A (e.g., final conc. 0.1%).

    • Stabilizer B (Low): Amine stock + low concentration of Stabilizer B (e.g., final conc. 0.01%).

    • Stabilizer B (High): Amine stock + high concentration of Stabilizer B (e.g., final conc. 0.1%).

    • Combination: Amine stock + Stabilizer A (e.g., 0.05%) + Stabilizer B (e.g., 0.02%).

  • Forced Degradation: Leave the vial caps loose to allow air exposure (or, for a more controlled study, bubble a small amount of air into each solution). Place the vials in an oven at an elevated temperature (e.g., 40-60°C) for a set period (e.g., 1-7 days). This constitutes an accelerated stability study.[16]

  • Analysis: At specified time points (e.g., T=0, 1 day, 3 days, 7 days), analyze the samples by a validated stability-indicating HPLC method.[15]

  • Evaluation: Quantify the remaining percentage of the parent amine compound in each sample. The most effective stabilizer or combination will show the least amount of degradation compared to the control.

G

Q5: What are the best practices for preparing and storing amine solutions?

A: Rigorous adherence to proper handling and storage protocols is paramount.

  • Solvent Choice: Use high-purity, peroxide-free solvents. If a solvent is prone to peroxide formation (e.g., THF), use a freshly opened bottle or one that has been stored with inhibitors.

  • Inert Atmosphere: Always handle oxidation-sensitive amines under an inert atmosphere. Before dissolving, sparge the solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. After preparing the solution, flush the headspace of the container with the inert gas before sealing.[14]

  • Storage Containers: Use amber glass vials or bottles to protect the solution from light. Avoid plastic containers unless compatibility has been thoroughly verified. Use caps with inert liners (e.g., PTFE-lined septa).

  • Temperature: Store solutions at the lowest practical temperature to slow the rate of degradation. For many compounds, refrigeration (2-8°C) or freezing is appropriate, but always check the compound's solubility at lower temperatures to prevent it from crashing out of solution. Avoid freeze-thaw cycles where possible by aliquoting solutions into single-use volumes.

  • pH Control: If working with aqueous solutions, use a buffer system to maintain the pH in a range where the amine is most stable, which often corresponds to a pH where the amine is protonated and the lone pair is less available for oxidation.[11][12]

References

  • M. A. DeQUESTION, J. L. G. G. D. A. D. C. K. S. (2012). Inhibition of amine oxidation. Google Patents.
  • Ge, X., Yu, J., & Lee, R. J. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5894-5902. Retrieved from [Link]

  • Rochelle, G. T., Chen, E., Klunder, A., & Voice, A. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). United States. Retrieved from [Link]

  • Plaza, S., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • LibreTexts. (2021). 23.11: Oxidation of Amines. In Chemistry LibreTexts. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved from [Link]

  • Al-Ghananae, G. A., et al. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • van der Waal, J. C., et al. (2023). Role of Fe Complexes as Initiators in the Oxidative Degradation of Amine Resins for CO2 Capture: Molecular Modeling and Experimental Results Compared. ACS Engineering Au. Retrieved from [Link]

  • Tavares, D. C., et al. (2004). Hydrogen Peroxide Scavenging Activity by Non-Steroidal Anti-Inflammatory Drugs. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Jomova, K., et al. (2011). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central. Retrieved from [Link]

  • Kettunen, M., et al. (2018). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. PubMed Central. Retrieved from [Link]

  • Yan, S., et al. (2022). Antioxidation Strategy of Modification with Low-Dose Inhibitors to Solid Amine Adsorbents for Long-Term Cyclic Carbon Capture from O2-Containing Flue Gas. ACS Publications. Retrieved from [Link]

  • Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. Retrieved from [Link]

  • Lepaumier, H., et al. (2011). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Intern. J. Greenh. Gas Control. Retrieved from [Link]

  • Tavares, D. C., et al. (2004). Hydrogen peroxide scavenging activity by non-steroidal anti-inflammatory drugs. ResearchGate. Retrieved from [Link]

  • Eke, U. B., et al. (2022). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

  • Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils? Retrieved from [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Innovative Oxygen Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. Retrieved from [Link]

  • Schöne, L., et al. (2014). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2011). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Retrieved from [Link]

  • Zhao, S., et al. (2020). of degradation products of some common amines determined by the different methods of GC. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Zielińska, A., et al. (2022). Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices. MDPI. Retrieved from [Link]

  • Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Retrieved from [Link]

  • Kim, H. Y., & Min, D. B. (2009). Effects of pH on the rates of lipid oxidation in oil–water system. ResearchGate. Retrieved from [Link]

  • Fischer, J. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Retrieved from [Link]

  • Stompor, M., et al. (2007). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. PubMed. Retrieved from [Link]

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  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Efficacy of Novel Thiomorpholine Derivatives

Introduction: The Imperative for Novel Antibacterial Agents The relentless rise of antibiotic resistance presents a formidable challenge to global health. The diminishing efficacy of existing antimicrobial drugs necessit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health. The diminishing efficacy of existing antimicrobial drugs necessitates a robust pipeline of novel compounds with unique mechanisms of action. Within this landscape, heterocyclic compounds, particularly those containing sulfur and nitrogen, have emerged as a promising area of research. Thiomorpholine and its derivatives are recognized for a wide spectrum of biological activities, including antibacterial and antimycobacterial properties.[1][2] This guide focuses on a systematic approach to evaluating the antibacterial efficacy of a novel thiomorpholine derivative, exemplified here as 3-Methylthiomorpholin-4-amine 1,1-dioxide, a compound identified in chemical databases but lacking published bioactivity data.[3] The methodologies and comparative frameworks presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive protocol for assessing the potential of new chemical entities in the fight against bacterial pathogens.

Section 1: Foundational Efficacy Screening: Minimum Inhibitory Concentration (MIC) Assay

The initial and most critical step in evaluating a new antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This metric provides a quantitative measure of the compound's potency. The broth microdilution method is the internationally recognized gold standard for MIC determination, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Causality in Experimental Design: The broth microdilution method is favored for its efficiency, scalability, and conservation of materials. By using 96-well plates, multiple concentrations of a compound can be tested against various bacterial strains simultaneously, ensuring reproducibility and providing a high-throughput screening platform.[7] Standardization of the inoculum density is paramount; a bacterial concentration that is too high can overwhelm the antimicrobial agent, leading to falsely elevated MIC values, while an inoculum that is too low may suggest a potency that is not clinically relevant.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from CLSI M07 guidelines.[5]

  • Preparation of Compound Stock Solution: Dissolve 3-Methylthiomorpholin-4-amine 1,1-dioxide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution, appropriately diluted in MHB, to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control, well 12) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Workflow Visualization: MIC Determination The following diagram illustrates the key steps in the broth microdilution workflow.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Stock Prepare Compound Stock Solution Plate Prepare Serial Dilutions in 96-Well Plate Stock->Plate Dilute Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Add to Wells Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Read Plate for Turbidity Incubate->Read Determine Determine MIC Value (Lowest Clear Well) Read->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Section 2: Comparative Efficacy Analysis

To understand the potential of 3-Methylthiomorpholin-4-amine 1,1-dioxide, its MIC values must be benchmarked against established, clinically relevant antibiotics. The choice of comparator drugs should include agents with different mechanisms of action and spectra of activity (e.g., a fluoroquinolone like Ciprofloxacin and a cell wall synthesis inhibitor like Ampicillin).

Hypothetical Comparative MIC Data

The following table presents hypothetical MIC data for our novel compound against a panel of common Gram-positive and Gram-negative pathogens, compared to standard antibiotics.

Bacterial Strain3-Methylthiomorpholin-4-amine 1,1-dioxide (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)
Staphylococcus aureus ATCC 2592380.50.25
Enterococcus faecalis ATCC 292121612
Escherichia coli ATCC 25922320.0154
Pseudomonas aeruginosa ATCC 27853>1280.25>256

Section 3: Differentiating Bacteriostatic vs. Bactericidal Activity

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between agents that are bacteriostatic (inhibit growth) and those that are bactericidal (kill bacteria). This distinction is crucial for clinical applications. The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Assay

  • Perform MIC Assay: First, conduct the MIC assay as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Logical Framework: Interpreting MIC and MBC Data

MIC_MBC_Logic Start Perform MIC & MBC Assays Ratio Calculate MBC/MIC Ratio Start->Ratio Bactericidal Bactericidal Activity (Potentially High Clinical Utility) Ratio->Bactericidal Ratio ≤ 4 Bacteriostatic Bacteriostatic Activity (Further Investigation Needed) Ratio->Bacteriostatic Ratio > 4

Caption: Decision logic for classifying antimicrobial activity.

Section 4: Investigating the Mechanism of Action

Thiomorpholine S,S-dioxide moieties have been incorporated into various pharmacologically active agents.[9] For instance, some thiomorpholine derivatives have been integrated into oxazolidinone scaffolds, a class of antibiotics that inhibits bacterial protein synthesis.[10] A plausible, yet hypothetical, mechanism for 3-Methylthiomorpholin-4-amine 1,1-dioxide could involve the inhibition of a critical bacterial enzyme, such as DNA gyrase, which is the target for fluoroquinolone antibiotics.

Hypothetical Mechanism: Inhibition of DNA Gyrase

DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to cell death. The following diagram illustrates this pathway.

MoA Compound 3-Methylthiomorpholin-4-amine 1,1-dioxide Block Inhibition Compound->Block Gyrase DNA Gyrase (Bacterial Enzyme) Supercoiled Supercoiled DNA Gyrase->Supercoiled Catalyzes DNA Relaxed DNA DNA->Gyrase Replication DNA Replication & Cell Division Supercoiled->Replication Block->Gyrase

Caption: Hypothetical mechanism of action via DNA gyrase inhibition.

To validate such a hypothesis, researchers would need to perform specific enzymatic assays, such as a DNA gyrase activity assay, to directly measure the inhibitory effect of the compound on the purified enzyme.

This guide provides a foundational framework for the systematic evaluation of the antibacterial efficacy of novel compounds like 3-Methylthiomorpholin-4-amine 1,1-dioxide. The initial determination of MIC and MBC values against a diverse panel of bacteria is a critical first step. Favorable results from these initial screens, indicating potent and preferably bactericidal activity, would warrant further investigation. Subsequent studies should focus on elucidating the mechanism of action, assessing the potential for resistance development, and conducting cytotoxicity assays to determine the compound's safety profile before proceeding to more complex in vivo efficacy studies. The rigorous application of these standardized methodologies is essential for identifying and advancing promising new candidates in the urgent quest for the next generation of antibacterial drugs.

References

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Global Journal for Research Analysis. [Link]

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide | C5H12N2O2S. PubChem, National Center for Biotechnology Information. [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed, National Center for Biotechnology Information. [Link]

  • 3-Amino-4-Aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PubMed Central, National Institutes of Health. [Link]

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  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

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  • The enhanced antibacterial and antibiofilm properties of titanium dioxide nanoparticles biosynthesized by multidrug-resistant Pseudomonas aeruginosa. ResearchGate. [Link]

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  • Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. [Link]

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Comparative

A Comparative Guide to Structural Analogs of 3-Methylthiomorpholin-4-amine 1,1-dioxide for Drug Discovery Professionals

This guide provides an in-depth technical comparison of structural analogs of 3-Methylthiomorpholin-4-amine 1,1-dioxide, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The morpholine and thio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of structural analogs of 3-Methylthiomorpholin-4-amine 1,1-dioxide, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The morpholine and thiomorpholine core structures are prevalent in a wide array of bioactive molecules and approved drugs, valued for their favorable physicochemical, metabolic, and biological properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance variations based on structural modifications, supported by experimental data and detailed protocols.

Introduction to the Core Scaffold: A Privileged Structure in Medicinal Chemistry

The thiomorpholine 1,1-dioxide moiety is a key pharmacophore that imparts unique properties to a molecule. The sulfone group is a strong hydrogen bond acceptor and can significantly influence the solubility and metabolic stability of a compound. The nitrogen atom provides a site for substitution, allowing for the modulation of pharmacological activity and pharmacokinetic properties. The parent compound, 3-Methylthiomorpholin-4-amine 1,1-dioxide, presents several avenues for structural modification to explore structure-activity relationships (SAR).

This guide will focus on the comparative analysis of analogs with substitutions at key positions of the thiomorpholine ring, drawing upon published experimental data to elucidate the impact of these changes on biological activity, particularly in the context of anticancer research.

Strategic Modifications and Comparative Performance of Structural Analogs

The exploration of structural analogs of 3-Methylthiomorpholin-4-amine 1,1-dioxide allows for a systematic investigation of how chemical modifications influence biological activity. The primary points of modification on the parent scaffold are the C3-methyl group, the N4-amino group, and the thiomorpholine ring itself.

I. Analogs with Modifications at the N4-Position: Introducing Aromatic and Heterocyclic Moieties

A significant area of exploration involves the replacement of the N4-amino group with various cyclic and aromatic substituents. This modification directly impacts the molecule's interaction with biological targets and its overall physicochemical properties.

A study on N-azole substituted thiomorpholine derivatives provides valuable insights into the impact of attaching heterocyclic rings at the N4-position.[2] These analogs were evaluated for their cytotoxic and antioxidant activities.

Comparative Cytotoxicity Data:

Compound IDN4-SubstituentCancer Cell LineIC50 (µM)Reference
Parent Scaffold -NH₂---
Analog 1 (9b) Methyl substituted oxazolyl--[2]
Analog 2 (10c) Thiazolyl with chloro-substituted phenylA549 (Lung Carcinoma)10.1[2]
Analog 2 (10c) Thiazolyl with chloro-substituted phenylHeLa (Cervical Cancer)30.0[2]

Analysis of N4-Substituted Analogs:

The data clearly indicates that the introduction of a thiazolyl moiety bearing a chloro-substituted phenyl group at the N4-position (Analog 2) results in significant cytotoxic activity against both A549 and HeLa cancer cell lines.[2] In contrast, the methyl-substituted oxazolyl analog (Analog 1) was noted for its radical scavenging activity, suggesting a different biological profile.[2] This highlights the critical role of the N4-substituent in directing the pharmacological effects of the thiomorpholine 1,1-dioxide scaffold. The presence of the aromatic and heterocyclic systems in Analog 2 likely facilitates interactions with biological targets that are not possible for the simple amino group of the parent compound.

II. Analogs with Modifications at the C3-Position: Exploring Alkyl and Aryl Substitutions

Modifications at the C3-position, replacing the methyl group of the parent compound, can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for specific targets. While direct comparative data for a series of C3-substituted 3-Methylthiomorpholin-4-amine 1,1-dioxide analogs is limited in the readily available literature, general principles of SAR from related morpholine and thiomorpholine derivatives can be instructive.

A review of morpholine derivatives in anticancer research suggests that the introduction of alkyl or aryl substitutions at the C3-position can lead to an increase in anticancer activity.[3] For instance, substituted morpholines have shown good binding affinity with mTOR, a key protein in cancer cell growth and proliferation.[3]

Conceptual Structure-Activity Relationship at C3:

Caption: Conceptual SAR at the C3-position of the thiomorpholine scaffold.

The diagram illustrates that modifying the C3-methyl group to other alkyl or aryl substituents is a rational strategy for enhancing anticancer activity by potentially improving interactions with targets like mTOR.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.

Synthesis of N-Aryl/Heteroaryl Thiomorpholine 1,1-Dioxide Analogs

The synthesis of N-substituted thiomorpholine derivatives can be achieved through several established routes. A general and efficient method involves the reaction of thiomorpholine 1,1-dioxide with an appropriate aryl or heteroaryl halide.

General Protocol for N-Arylation:

  • Reactants: Thiomorpholine 1,1-dioxide (1 equivalent), aryl/heteroaryl halide (1.1 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2 equivalents), and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) with a phosphine ligand (e.g., Xantphos, 0.1 equivalents).

  • Solvent: A dry, aprotic solvent such as dioxane or toluene.

  • Procedure: a. To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the thiomorpholine 1,1-dioxide, aryl/heteroaryl halide, base, catalyst, and ligand. b. Add the solvent and stir the mixture at a specified temperature (typically between 80-120 °C) for a period of 12-24 hours, monitoring the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction mixture to room temperature and filter off the solid residues. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). f. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Characterization:

Synthesis_Workflow Reactants Thiomorpholine 1,1-dioxide + Aryl Halide + Base, Catalyst, Ligand Reaction N-Arylation Reaction (e.g., Buchwald-Hartwig) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final_Product Pure N-Arylthiomorpholine 1,1-dioxide Analog Characterization->Final_Product

Caption: General workflow for the synthesis of N-arylthiomorpholine 1,1-dioxide analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Protocol:

  • Cell Seeding: a. Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). c. Incubate the plate for a further 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (Serial Dilutions) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Incubate_3_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of structural analogs of 3-Methylthiomorpholin-4-amine 1,1-dioxide reveals the significant impact of substitutions at the N4-position on cytotoxic activity. The introduction of specific aryl and heteroaryl moieties can impart potent anticancer properties, as demonstrated by the thiazolyl-substituted analog. While direct comparative data for C3-modified analogs of the parent compound is not extensively available, the broader literature on morpholine and thiomorpholine derivatives strongly suggests that this is a promising avenue for further investigation to enhance biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of analogs with diverse substitutions at both the C3 and N4 positions. This will enable the development of a comprehensive structure-activity relationship, guiding the rational design of more potent and selective drug candidates. Furthermore, exploring a wider range of cancer cell lines and investigating the mechanism of action of the most active compounds will be crucial for their advancement in the drug discovery pipeline.

References

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Validation

A Comparative Analysis of Substituted Thiomorpholine Dioxide Derivatives: A Guide for Drug Development Professionals

The thiomorpholine scaffold, a six-membered heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its structural analogue, thiomor...

Author: BenchChem Technical Support Team. Date: February 2026

The thiomorpholine scaffold, a six-membered heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its structural analogue, thiomorpholine 1,1-dioxide, where the sulfur atom is oxidized to a sulfone, presents a unique opportunity for drug design, offering altered physicochemical properties such as increased polarity and metabolic stability. This guide provides a comprehensive comparative analysis of substituted thiomorpholine dioxide derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), to aid researchers and drug development professionals in harnessing the therapeutic potential of this versatile scaffold.

The Thiomorpholine Dioxide Core: A Privileged Scaffold

The introduction of the sulfone group into the thiomorpholine ring significantly impacts its electronic and conformational properties. This modification can lead to enhanced interactions with biological targets and improved pharmacokinetic profiles, making thiomorpholine 1,1-dioxide an attractive starting point for the development of novel therapeutics.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antioxidant effects.[2]

Synthetic Strategies for Thiomorpholine Dioxide Derivatives

The synthesis of substituted thiomorpholine dioxide derivatives can be broadly categorized into two main approaches: oxidation of a pre-functionalized thiomorpholine ring or construction of the ring system with the sulfone moiety already in place.

General Synthesis Workflow

A common and straightforward method involves the oxidation of a corresponding substituted thiomorpholine. This allows for the synthesis of a diverse library of dioxide derivatives from a common set of thiomorpholine precursors.

Synthesis Workflow Start Substituted Thiomorpholine Oxidation Oxidation Start->Oxidation Oxidizing Agent (e.g., m-CPBA, H₂O₂) Dioxide Substituted Thiomorpholine 1,1-Dioxide Oxidation->Dioxide

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Comparative

A Comparative Guide to the Synthetic Validation of 3-Methylthiomorpholin-4-amine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of a validated synthetic pathway to 3-Methylthiomorpholin-4-amine 1,1-dioxide, a heterocyclic compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a validated synthetic pathway to 3-Methylthiomorpholin-4-amine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. By dissecting a plausible and scientifically grounded synthetic route, this document offers insights into the strategic considerations, mechanistic underpinnings, and experimental protocols essential for its preparation. Furthermore, a comparative analysis with a viable alternative route is presented to inform decisions regarding efficiency, scalability, and starting material accessibility.

Introduction to 3-Methylthiomorpholin-4-amine 1,1-dioxide

3-Methylthiomorpholin-4-amine 1,1-dioxide is a saturated heterocyclic compound featuring a thiomorpholine ring system. The presence of the sulfone group, a methyl substituent at the 3-position, and an amino group at the 4-position (N-amination) creates a unique chemical scaffold. Such structures are of significant interest in drug discovery, as the thiomorpholine 1,1-dioxide moiety is considered a bioisostere of the morpholine ring, offering altered physicochemical properties such as solubility and metabolic stability.[1][2]

Proposed Primary Synthetic Route: A Stepwise Elucidation

The following multi-step synthesis is proposed as a robust and logical pathway to the target molecule, commencing from readily available starting materials. The rationale for this sequence is to first construct the core thiomorpholine 1,1-dioxide ring, followed by sequential functionalization.

Diagram of the Primary Synthetic Workflow

Primary Synthetic Route Diethanolamine Diethanolamine Bis_chloroethyl_amine Bis(2-chloroethyl)amine HCl Diethanolamine->Bis_chloroethyl_amine 1. SOCl₂ Protected_amine N-Protected Bis(2-chloroethyl)amine Bis_chloroethyl_amine->Protected_amine 2. Protection (e.g., Cbz-Cl) Protected_thiomorpholine N-Protected Thiomorpholine Protected_amine->Protected_thiomorpholine 3. Na₂S Protected_thiomorpholine_dioxide N-Protected Thiomorpholine 1,1-dioxide Protected_thiomorpholine->Protected_thiomorpholine_dioxide 4. Oxidation (e.g., KMnO₄) Thiomorpholine_dioxide Thiomorpholine 1,1-dioxide Protected_thiomorpholine_dioxide->Thiomorpholine_dioxide 5. Deprotection Methylated_thiomorpholine_dioxide 3-Methylthiomorpholine 1,1-dioxide Thiomorpholine_dioxide->Methylated_thiomorpholine_dioxide 6. α-Methylation Final_Product 3-Methylthiomorpholin-4-amine 1,1-dioxide Methylated_thiomorpholine_dioxide->Final_Product 7. N-Amination

Caption: Proposed primary synthetic route to 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Experimental Protocols and Mechanistic Insights

The initial five steps are adapted from a known procedure for the synthesis of the parent thiomorpholine 1,1-dioxide, providing a solid foundation for this route.[3]

  • Chlorination of Diethanolamine: Diethanolamine is treated with thionyl chloride (SOCl₂) to yield bis(2-chloroethyl)amine hydrochloride. This is a classic transformation of a diol to a dichloroalkane.

  • N-Protection: The secondary amine of bis(2-chloroethyl)amine is protected, for instance, with a carbobenzyloxy (Cbz) group using benzyl chloroformate (Cbz-Cl) in the presence of a base. This is crucial to prevent unwanted side reactions of the amine in subsequent steps.

  • Cyclization: The N-protected bis(2-chloroethyl)amine is cyclized by reaction with a sulfur source, such as sodium sulfide (Na₂S), to form the N-protected thiomorpholine ring.[1]

  • Oxidation: The sulfide in the thiomorpholine ring is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate (KMnO₄). This oxidation is a key step in forming the 1,1-dioxide moiety.[4]

  • Deprotection: The N-protecting group is removed. For a Cbz group, this is typically achieved by catalytic hydrogenation.

The introduction of the methyl group at the 3-position, which is alpha to the sulfone, is a critical step. The protons on the carbons alpha to the sulfone group are acidic and can be removed by a strong base to form a carbanion.

  • Protocol:

    • Dissolve Thiomorpholine 1,1-dioxide in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to deprotonate the carbon alpha to the sulfone.[5]

    • After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate.

    • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

  • Causality: The strong electron-withdrawing nature of the sulfone group stabilizes the adjacent carbanion, facilitating its formation and subsequent reaction with an electrophile like methyl iodide.[6][7]

The final step involves the introduction of the amino group onto the nitrogen of the thiomorpholine ring. This is an electrophilic amination reaction.

  • Protocol:

    • Dissolve 3-Methylthiomorpholine 1,1-dioxide in a suitable solvent.

    • Add an electrophilic aminating agent. A common choice is a hydroxylamine-O-sulfonic acid derivative or chloramine.[8][9]

    • The reaction may require the presence of a base to neutralize the acid byproduct.

    • After the reaction is complete, the product is isolated and purified. The existence of 4-aminothiomorpholine 1,1-dioxide as a commercially available product supports the feasibility of this transformation.[10]

Alternative Synthetic Route: A Convergent Approach

An alternative strategy involves introducing the methyl group at an earlier stage, potentially reducing the number of steps after the formation of the core heterocyclic ring.

Diagram of the Alternative Synthetic Workflow

Alternative Synthetic Route Starting_Material Substituted Propylene Epoxide Propylene Oxide derivative Starting_Material->Epoxide 1. Epoxidation Amino_alcohol Substituted Amino Alcohol Epoxide->Amino_alcohol 2. Ring-opening with amine Protected_amino_alcohol N-Protected Amino Alcohol Amino_alcohol->Protected_amino_alcohol 3. N-Protection Cyclic_sulfide 3-Methylthiomorpholine derivative Protected_amino_alcohol->Cyclic_sulfide 4. Cyclization with sulfur source Oxidized_product 3-Methylthiomorpholine 1,1-dioxide derivative Cyclic_sulfide->Oxidized_product 5. Oxidation Final_Product 3-Methylthiomorpholin-4-amine 1,1-dioxide Oxidized_product->Final_Product 6. N-Amination & Deprotection

Caption: Alternative synthetic route beginning with a C3 fragment.

Conceptual Comparison of Synthetic Routes
FeaturePrimary RouteAlternative RouteJustification
Strategy LinearConvergentThe primary route builds the core and then functionalizes, while the alternative route incorporates a key substituent from the start.
Key Steps α-Methylation of a sulfone, N-aminationConstruction of a substituted amino alcohol, cyclizationThe key challenges in each route are different, with the primary route relying on the reactivity of the sulfone and the alternative on the synthesis of a specific starting material.
Starting Materials Readily available (Diethanolamine)More complex starting material requiredThe primary route starts from a simple, inexpensive bulk chemical. The alternative requires a more specialized C3 building block.
Potential Yield Potentially lower overall yield due to more stepsPotentially higher overall yield if early steps are efficientFewer steps can lead to a higher overall yield, but the efficiency of each step is critical.
Scalability Generally scalable, though strong bases in late stages can be challengingMay be more scalable if the initial steps are high-yielding and avoid hazardous reagents.The use of organolithium reagents in the primary route can pose challenges on a large scale.

Conclusion

The proposed primary synthetic route to 3-Methylthiomorpholin-4-amine 1,1-dioxide represents a logical and experimentally supported pathway. It leverages a well-documented synthesis of the parent thiomorpholine 1,1-dioxide and incorporates established methodologies for α-methylation of sulfones and N-amination of secondary amines. The alternative route offers a more convergent approach that may be advantageous in terms of overall yield, provided the synthesis of the initial substituted amino alcohol is efficient. The choice between these routes will ultimately depend on the specific research or development goals, including scale, cost, and available expertise.

References

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Validation

A Comparative Benchmarking Guide: Evaluating 3-Methylthiomorpholin-4-amine 1,1-dioxide Against Established Phosphodiesterase 4 (PDE4) Inhibitors

This technical guide provides a comprehensive framework for benchmarking the novel compound 3-Methylthiomorpholin-4-amine 1,1-dioxide against well-characterized inhibitors of phosphodiesterase 4 (PDE4), a critical enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for benchmarking the novel compound 3-Methylthiomorpholin-4-amine 1,1-dioxide against well-characterized inhibitors of phosphodiesterase 4 (PDE4), a critical enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory agents.

Introduction: The Rationale for Targeting PDE4 in Inflammatory Diseases

Inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis are characterized by the dysregulation of inflammatory pathways.[1] A key regulator of these pathways is the intracellular second messenger, cyclic adenosine monophosphate (cAMP). Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyzes cAMP, thus dampening its anti-inflammatory effects.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and reduces the activity of various inflammatory cells.[2][3][4] This mechanism has established PDE4 as a validated therapeutic target for a range of inflammatory conditions.[1][4][5]

While the specific biological target of 3-Methylthiomorpholin-4-amine 1,1-dioxide is not extensively documented in publicly available literature, its structural class and the known anti-inflammatory properties of related thiomorpholine derivatives suggest its potential as a modulator of inflammatory signaling.[6] This guide, therefore, outlines a rigorous, hypothesis-driven approach to benchmark this compound against established PDE4 inhibitors, providing a clear path to elucidate its potential therapeutic utility.

Our comparative analysis will focus on three well-established PDE4 inhibitors:

  • Roflumilast: A potent, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[1][2][7]

  • Cilomilast: Another second-generation, selective PDE4 inhibitor that has been extensively studied for its anti-inflammatory effects in COPD.[8][9][10]

  • Crisaborole: A topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[1]

The Anti-Inflammatory Signaling Pathway of PDE4 Inhibition

The mechanism of action of PDE4 inhibitors is centered on the modulation of intracellular cAMP levels. The following diagram illustrates the signaling cascade.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Pro_inflammatory_Stimuli->Receptor Binds AC Adenylate Cyclase Receptor->AC NF_kB_active NF-κB (Active) Receptor->NF_kB_active Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to CREB CREB PKA->CREB Phosphorylates NF_kB NF-κB (Inactive) PKA->NF_kB Inhibits Activation Inflammatory_Gene_Transcription Inflammatory Gene Transcription NF_kB_active->Inflammatory_Gene_Transcription Promotes TNF_alpha TNF-α Inflammatory_Gene_Transcription->TNF_alpha Leads to Inhibitor 3-Methylthiomorpholin-4-amine 1,1-dioxide or Known Inhibitors Inhibitor->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Comparative Data Summary

The following tables summarize the key characteristics of the comparator PDE4 inhibitors and provide a template for recording experimental data for 3-Methylthiomorpholin-4-amine 1,1-dioxide.

Table 1: Profile of Known PDE4 Inhibitors

InhibitorChemical StructurePrimary Indication(s)Reported IC₅₀ (PDE4)Key Features
Roflumilast [Insert Structure]Severe COPD, Plaque Psoriasis[1]~0.8 - 4 nMHigh selectivity for PDE4 isoenzymes.[1]
Cilomilast [Insert Structure]Investigated for COPD and Asthma~100 - 200 nMSecond-generation inhibitor with improved side-effect profile over first-generation compounds.[8][9][10]
Crisaborole [Insert Structure]Atopic Dermatitis~490 nMTopical application minimizes systemic side effects.[1]

Table 2: Experimental Benchmarking Data

CompoundPDE4B Enzymatic Assay IC₅₀ (nM)TNF-α Inhibition in LPS-stimulated PBMCs IC₅₀ (nM)Cytotoxicity (CC₅₀) in PBMCs (µM)Selectivity Index (CC₅₀ / TNF-α IC₅₀)
3-Methylthiomorpholin-4-amine 1,1-dioxide To be determinedTo be determinedTo be determinedTo be calculated
Roflumilast To be determined (as control)To be determined (as control)To be determined (as control)To be calculated
Cilomilast To be determined (as control)To be determined (as control)To be determined (as control)To be calculated

Experimental Protocols

To ensure a robust and reproducible comparison, the following detailed experimental protocols are provided.

PDE4B Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Workflow Diagram:

PDE4_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3-Methylthiomorpholin-4-amine 1,1-dioxide and known inhibitors Incubation Incubate enzyme with inhibitors (or vehicle control) Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human PDE4B enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescently labeled cAMP substrate solution Add_Substrate Add cAMP substrate to initiate reaction Substrate_Prep->Add_Substrate Incubation->Add_Substrate Reaction_Incubation Incubate at 37°C Add_Substrate->Reaction_Incubation Stop_Reaction Add stop solution containing binding agent Reaction_Incubation->Stop_Reaction Read_Plate Measure fluorescence polarization Stop_Reaction->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Generate_Curve Generate dose-response curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC₅₀ value Generate_Curve->Determine_IC50

Caption: PDE4B Enzymatic Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Methylthiomorpholin-4-amine 1,1-dioxide and the known inhibitors (Roflumilast, Cilomilast) in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Enzyme Reaction: In a 384-well plate, add the test compounds, positive controls (known inhibitors), and a vehicle control (DMSO).

  • Add recombinant human PDE4B enzyme to each well and incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding a fluorescently labeled cAMP substrate.

  • Incubate the reaction mixture at 37°C for 60 minutes.[11]

  • Detection: Terminate the reaction by adding a stop solution containing a binding agent that specifically binds to the fluorescently labeled substrate.

  • Measure the fluorescence polarization on a suitable plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Cell-Based TNF-α Inhibition Assay

This assay assesses the functional consequence of PDE4 inhibition in a cellular context by measuring the suppression of TNF-α production in stimulated immune cells.[12][13]

Workflow Diagram:

TNF_alpha_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors Seed_Cells Seed PBMCs in a 96-well plate Isolate_PBMCs->Seed_Cells Add_Inhibitors Add serial dilutions of 3-Methylthiomorpholin-4-amine 1,1-dioxide and known inhibitors Seed_Cells->Add_Inhibitors Pre_incubation Pre-incubate for 1 hour Add_Inhibitors->Pre_incubation Stimulate_Cells Stimulate cells with Lipopolysaccharide (LPS) Pre_incubation->Stimulate_Cells Incubation Incubate for 18-24 hours at 37°C, 5% CO₂ Stimulate_Cells->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Perform_ELISA Perform TNF-α ELISA Collect_Supernatant->Perform_ELISA Calculate_Inhibition Calculate percent inhibition of TNF-α production Perform_ELISA->Calculate_Inhibition Generate_Curve Generate dose-response curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC₅₀ value Generate_Curve->Determine_IC50

Caption: Cell-Based TNF-α Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add serial dilutions of 3-Methylthiomorpholin-4-amine 1,1-dioxide and the known inhibitors to the cells and pre-incubate for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • TNF-α Quantification: Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[12]

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of TNF-α is due to a specific anti-inflammatory effect or general cellular toxicity.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Prepare and treat PBMCs with the test compounds as described in the TNF-α inhibition assay, but without LPS stimulation.

  • MTT Assay: After the 18-24 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[14][15]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 3-Methylthiomorpholin-4-amine 1,1-dioxide against established PDE4 inhibitors. The data generated from these experiments will provide critical insights into its potency, cellular activity, and potential as a novel anti-inflammatory agent.

Positive results from these initial studies would warrant further investigation, including:

  • PDE Isoform Selectivity Profiling: To determine the selectivity of 3-Methylthiomorpholin-4-amine 1,1-dioxide against other PDE families.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-inflammatory effects in relevant animal models of inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

By following the methodologies outlined in this guide, researchers can systematically evaluate the therapeutic potential of 3-Methylthiomorpholin-4-amine 1,1-dioxide and contribute to the development of next-generation anti-inflammatory therapies.

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Aminated Thiomorpholine Dioxides for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unique saturated heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the thiomorpholine 1,1-di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unique saturated heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the thiomorpholine 1,1-dioxide moiety and its derivatives are of significant interest due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an amino group at the 4-position to create structures like 3-Methylthiomorpholin-4-amine 1,1-dioxide opens up a valuable vector for further functionalization, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

This guide provides an in-depth, experience-driven comparison of synthetic strategies for obtaining N-aminated thiomorpholine dioxides, with a focus on the practical aspects of experimental reproducibility. We will delve into a plausible and robust synthetic protocol for the title compound, compare it with alternative N-amination methodologies, and provide the causal reasoning behind critical experimental choices to empower researchers to achieve consistent and reliable results.

The Significance of N-Aminated Thiomorpholine Dioxides in Medicinal Chemistry

The thiomorpholine 1,1-dioxide scaffold is considered a "privileged" structure in medicinal chemistry.[1] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, often enhancing the pharmacokinetic profile of a drug candidate. N-amination of this scaffold introduces a reactive handle for diversification, allowing for the construction of hydrazones, hydrazides, and other functionalities that can serve as key pharmacophoric elements or as points for linker attachment in more complex molecules like antibody-drug conjugates.

While the specific utility of 3-Methylthiomorpholin-4-amine 1,1-dioxide is not extensively detailed in publicly accessible literature, its structural motifs are present in compounds explored for a range of therapeutic areas, including oncology and neurological disorders.[2] The reliable synthesis of such building blocks is therefore a critical enabling step in many drug discovery programs.

Proposed Synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide: A Reproducible Pathway

Direct experimental data for the synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide is scarce. However, based on established synthetic transformations for related heterocyclic compounds, a robust and reproducible multi-step synthesis can be proposed. This pathway prioritizes the use of well-characterized reactions and readily available starting materials to maximize the likelihood of success.

Synthetic_Pathway A 1. Starting Materials B 2. Ring Formation (3-Methylthiomorpholine) A->B Alkylation & Cyclization C 3. Oxidation (3-Methylthiomorpholine 1,1-dioxide) B->C Oxidation D 4. N-Amination (3-Methylthiomorpholin-4-amine 1,1-dioxide) C->D Electrophilic Amination Amination_Comparison Troubleshooting Logic cluster_0 Key Considerations for Reproducibility cluster_1 Potential Outcomes A Reagent Purity (Base, Aminating Agent, Solvent) X High Yield, High Purity A->X Y Low Yield, Side Products A->Y Z No Reaction A->Z B Reaction Temperature B->X B->Y B->Z C Inert Atmosphere C->X C->Y D Rate of Addition D->X D->Y

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